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  • Product: 8-Hydrazinylisoquinoline trihydrochloride
  • CAS: 2031268-70-7

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 8-Hydrazinylisoquinoline Trihydrochloride: A Technical Guide

Foreword: Charting the Unexplored Territory of a Novel Scaffold To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Territory of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comprehensive roadmap for elucidating the in vitro mechanism of action of the novel compound, 8-Hydrazinylisoquinoline trihydrochloride. This molecule presents a compelling synthesis of two pharmacologically rich scaffolds: the isoquinoline ring system and a reactive hydrazinyl moiety. Isoquinoline alkaloids are well-documented for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, often mediated through interactions with DNA and critical signaling pathways like MAPK and PI3K-AKT-mTOR.[1][2] Concurrently, hydrazine derivatives have a storied history in medicinal chemistry, contributing to a wide array of therapeutic agents with activities ranging from antibacterial and anticonvulsant to anti-inflammatory and potent enzyme inhibition.[3][4][5][6][7]

The convergence of these two moieties in 8-Hydrazinylisoquinoline trihydrochloride suggests a high potential for a unique and potent biological activity profile. However, the specific mechanistic underpinnings of this hybrid molecule remain largely uncharted. This technical guide, therefore, is designed not as a static review of established facts, but as a proactive, logical, and technically robust framework for the systematic in vitro investigation of this promising compound. We will proceed from foundational principles, outlining hypothesized mechanisms of action grounded in the known pharmacology of its constituent parts, and then detail a comprehensive suite of in vitro assays to rigorously test these hypotheses. Each proposed experimental protocol is designed to be self-validating and to provide clear, interpretable data that will collectively illuminate the compound's mode of action at the cellular and molecular level.

Hypothesized Mechanisms of Action: A Tripartite Approach

Given the chemical architecture of 8-Hydrazinylisoquinoline trihydrochloride, its in vitro mechanism of action can be logically dissected into three primary areas of investigation, each with a strong precedent in the scientific literature for the individual scaffolds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The isoquinoline core is a hallmark of numerous natural and synthetic compounds with potent antiproliferative and pro-apoptotic effects.[1][2][6] It is therefore a primary hypothesis that 8-Hydrazinylisoquinoline trihydrochloride will exhibit anticancer activity. The potential mechanisms to investigate include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids disrupt the normal cell cycle progression and trigger programmed cell death in cancer cells.[1]

  • Modulation of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a known target for some isoquinoline derivatives.[2][8][9]

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism by which anticancer agents induce cytotoxicity.

Enzyme Inhibition: A Focus on Key Therapeutic Targets

Both hydrazine and isoquinoline moieties are present in known enzyme inhibitors.[4][10] This dual functionality strongly suggests that 8-Hydrazinylisoquinoline trihydrochloride may act as an inhibitor of one or more key enzymes. Based on the literature, the following enzyme classes are high-priority targets for initial screening:

  • Monoamine Oxidases (MAO-A and MAO-B): Hydrazine is a classic pharmacophore for MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[4][11]

  • Cyclooxygenases (COX-1 and COX-2): Certain hydrazone derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes.[4]

  • Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key regulator of immune tolerance in cancer, and some hydrazine-containing compounds have been identified as potent IDO1 inhibitors.

Antimicrobial and DNA-Interactive Effects

The isoquinoline scaffold is present in many natural antimicrobial compounds, and its planar aromatic structure is conducive to DNA intercalation.[1][10] The hydrazinyl group can also contribute to antimicrobial activity.[5][6][7] Therefore, it is plausible that 8-Hydrazinylisoquinoline trihydrochloride may exert its effects through:

  • Direct Antimicrobial Activity: Inhibition of bacterial or fungal growth through mechanisms that disrupt cell wall integrity or essential metabolic pathways.

  • DNA Interaction: Binding to DNA, potentially leading to the disruption of DNA replication and transcription, which could also contribute to its anticancer effects.

A Proposed Experimental Workflow for Mechanistic Elucidation

The following is a structured, multi-tiered approach to systematically investigate the in vitro mechanism of action of 8-Hydrazinylisoquinoline trihydrochloride. This workflow is designed to progress from broad phenotypic screening to more specific target-based assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Elucidation of Primary Effects cluster_2 Tier 3: Target-Specific Mechanistic Studies A Anticancer Cell Viability Assays (e.g., MTT, CellTiter-Glo®) C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Apoptosis Assays (Annexin V/PI Staining) A->D G Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR) A->G I Reactive Oxygen Species (ROS) Assay A->I B Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) H DNA Interaction Studies (Circular Dichroism, Gel Electrophoresis) B->H C->G D->G E Broad Spectrum Enzyme Inhibition Panel F Specific Enzyme Inhibition Assays (MAO, COX, IDO1) E->F

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow.

Tier 1: Foundational Phenotypic Screening

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel representing different cancer types such as MCF-7 for breast, A549 for lung, and HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 8-Hydrazinylisoquinoline trihydrochloride in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only controls.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[12][13]

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[2][3]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[7]

  • Compound Dilution: Perform a two-fold serial dilution of 8-Hydrazinylisoquinoline trihydrochloride in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Tier 2: Elucidation of Primary Cellular Effects

This assay determines if the compound induces cell cycle arrest at a specific phase.[14][15]

Protocol:

  • Cell Treatment: Treat a suitable cancer cell line with 8-Hydrazinylisoquinoline trihydrochloride at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells to identify any cell cycle arrest.[14][16]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][17]

Protocol:

  • Cell Treatment: Treat cancer cells with 8-Hydrazinylisoquinoline trihydrochloride at its IC50 and 2x IC50 concentrations for a relevant time course (e.g., 24, 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[17][18]

Tier 3: Target-Specific Mechanistic Studies

Based on the initial broad-spectrum screen, focused assays on specific enzymes like MAO, COX, or IDO1 can be performed using commercially available kits or established protocols.

Example Protocol: Monoamine Oxidase (MAO) Inhibition Assay [11][19][20]

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Setup: In a 96-well plate, add the MAO enzyme, a suitable substrate (e.g., kynuramine), and varying concentrations of 8-Hydrazinylisoquinoline trihydrochloride.[19] Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Detection: The metabolism of the substrate produces a fluorescent or colored product (e.g., 4-hydroxyquinoline from kynuramine), which can be measured using a plate reader.[19][21]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[22][23][24]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

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Exploratory

8-Hydrazinylisoquinoline Trihydrochloride: Structural Properties, Synthesis, and Application in MALT1 Inhibitor Development

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the modulation of the NF-κB signaling pathway remains a critical objective. 8-Hydrazinylisoquinoline trihydrochloride has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the modulation of the NF-κB signaling pathway remains a critical objective. 8-Hydrazinylisoquinoline trihydrochloride has emerged as a highly valuable chemical building block in this domain, specifically serving as a core intermediate in the synthesis of pyrazole-based inhibitors targeting MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1)[1, 2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 8-hydrazinylisoquinoline trihydrochloride, explores its mechanistic role in modern drug discovery, and details a self-validating, step-by-step synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Profiling and Structural Analysis

8-Hydrazinylisoquinoline trihydrochloride is characterized by an isoquinoline bicyclic core substituted at the 8-position with a hydrazine moiety. The free base of this compound is highly susceptible to atmospheric oxidation. Consequently, it is universally synthesized and stored as a trihydrochloride salt. The protonation of the isoquinoline nitrogen and the two hydrazine nitrogens maximizes solid-state stability, ensuring a prolonged shelf-life for downstream pharmaceutical manufacturing [1, 3].

Quantitative Chemical Data

The following table summarizes the critical quantitative and identification metrics for the compound.

PropertyValue
Chemical Name 8-Hydrazinylisoquinoline trihydrochloride
CAS Registry Number (Salt) 2031268-70-7
CAS Registry Number (Free Base) 33186-81-1
Molecular Formula C₉H₁₂Cl₃N₃ (or C₉H₉N₃ · 3HCl)
Molecular Weight 268.6 g/mol
Monoisotopic Mass 159.08 g/mol (Free Base)
Physical Appearance Solid / Crystalline Powder
Storage Conditions Desiccated, room temperature or 4°C (inert atmosphere preferred)

Mechanistic Role in Drug Discovery: MALT1 Inhibition

The primary application of 8-hydrazinylisoquinoline is its use as a precursor for synthesizing pyrazole and triazole derivatives. These derivatives are potent allosteric or active-site inhibitors of MALT1 [2].

MALT1 is a unique human paracaspase and a critical transducer of signals from the B-cell receptor (BCR) and T-cell receptor (TCR). Upon receptor activation, MALT1 forms the CBM complex alongside CARD11 and BCL10. The protease activity of MALT1 cleaves negative regulators of the NF-κB pathway (such as A20, CYLD, and RelB), thereby de-repressing the pathway and driving cell survival and proliferation. Aberrant MALT1 activity is a hallmark of several B-cell malignancies, notably diffuse large B-cell lymphoma (DLBCL) and MALT lymphoma [2].

By incorporating the isoquinoline structural motif derived from 8-hydrazinylisoquinoline, researchers can synthesize inhibitors that effectively block MALT1's protease activity, thereby inducing apoptosis in malignant lymphoid cells.

MALT1_Pathway Receptor TCR / BCR Activation CBM CBM Complex Formation (CARD11 - BCL10 - MALT1) Receptor->CBM MALT1_Protease MALT1 Paracaspase Activation CBM->MALT1_Protease Substrates Cleavage of Substrates (A20, CYLD, RelB) MALT1_Protease->Substrates Protease Activity Inhibitor Pyrazole Derivative (from 8-Hydrazinylisoquinoline) Inhibitor->MALT1_Protease Allosteric Inhibition NFkB NF-κB Signaling Pathway (Cell Survival & Proliferation) Substrates->NFkB Pathway De-repression

MALT1 signaling pathway and inhibition by 8-hydrazinylisoquinoline derivatives.

Chemical Synthesis: Step-by-Step Methodology

The synthesis of 8-hydrazinylisoquinoline trihydrochloride relies on the classic diazotization of an aromatic amine followed by a selective metal-mediated reduction. The following protocol is adapted from validated patent literature for the preparation of MALT1 inhibitors [2].

Experimental Protocol

Reagents Required:

  • Isoquinolin-8-amine (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Ethanol (for washing)

Step 1: Diazotization of Isoquinolin-8-amine

  • Preparation: Suspend 4.3 g (29.8 mmol) of isoquinolin-8-amine in 43 mL (215 mmol) of concentrated HCl.

  • Cooling: Submerge the reaction flask in an ice-salt bath and allow the mixture to cool strictly to 0 °C.

  • Addition: Dissolve 3.1 g (44.7 mmol) of NaNO₂ in 5 mL of water. Add this solution dropwise to the stirring amine suspension, ensuring the internal temperature never exceeds 0 °C.

  • Incubation: Stir the reaction mixture at 0 °C for 30 minutes.

  • Causality & Self-Validation: The primary amine is converted to a highly reactive diazonium salt. The strict adherence to 0 °C is critical; diazonium salts are thermally unstable. A self-validating endpoint here is the dissolution of the starting material into a clear/yellowish solution without the vigorous bubbling of nitrogen gas. If bubbling occurs, thermal decomposition into an undesired isoquinolin-8-ol byproduct is taking place.

Step 2: Selective Reduction

  • Preparation: Dissolve 16.8 g (74.6 mmol) of SnCl₂ in 8 mL of concentrated HCl.

  • Addition: Add the SnCl₂ solution dropwise to the cold (0 °C) diazonium salt mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours.

  • Causality & Self-Validation: SnCl₂ is chosen because it is a mild, highly selective reducing agent that reduces the diazonium nitrogen-nitrogen triple bond to a single bond (hydrazine) without disrupting the aromatic isoquinoline ring. The self-validating endpoint is the gradual formation of a dense precipitate as the reaction progresses at room temperature.

Step 3: Isolation and Salt Formation

  • Filtration: Collect the resulting precipitate via vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol to remove residual stannic byproducts and unreacted starting materials.

  • Drying: Dry the solid under a high vacuum to afford 8-hydrazinylisoquinoline as a trihydrochloride salt.

  • Causality: The use of concentrated HCl throughout the reaction ensures a highly acidic medium. This forces the complete protonation of the resulting hydrazine, directly precipitating it as the trihydrochloride salt. This in situ salt formation protects the highly nucleophilic free hydrazine from spontaneous atmospheric oxidation.

Synthesis A Isoquinolin-8-amine (Starting Material) B Diazotization (NaNO2, conc. HCl, 0 °C) A->B Step 1 C Isoquinoline-8-diazonium chloride (Reactive Intermediate) B->C D Reduction (SnCl2, conc. HCl, 0 °C to RT) C->D Step 2 E 8-Hydrazinylisoquinoline Trihydrochloride (Stable Product) D->E

Step-by-step chemical synthesis of 8-hydrazinylisoquinoline trihydrochloride.

Analytical Validation

To verify the integrity of the synthesized 8-hydrazinylisoquinoline trihydrochloride before utilizing it in complex pyrazole cyclizations, the following analytical checks are standard:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Due to the salt form, the compound will ionize to its free base mass. Look for the [M+H]+ peak at m/z 160.08 [1].

  • ¹H NMR (Nuclear Magnetic Resonance): Conducted in DMSO-d₆. The spectrum should exhibit characteristic downfield shifts for the isoquinoline aromatic protons, alongside broad exchangeable signals corresponding to the highly protonated hydrazine (-NH-NH₃⁺) and the protonated isoquinoline nitrogen, integrating to the appropriate number of acidic protons.

References

  • National Center for Biotechnology Information. "8-Hydrazinylisoquinoline trihydrochloride". PubChem Compound Summary for CID 134690734. URL:[Link]

  • World Intellectual Property Organization. "WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors". Google Patents.
  • NextSDS. "8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

Foundational

The Pharmacophore Engineering of 8-Hydrazinylisoquinoline Trihydrochloride: Targeting MALT1 Paracaspase in ABC-DLBCL

Executive Summary In the landscape of targeted oncology and immunomodulation, the development of small-molecule inhibitors requires highly specific chemical building blocks. 8-Hydrazinylisoquinoline trihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunomodulation, the development of small-molecule inhibitors requires highly specific chemical building blocks. 8-Hydrazinylisoquinoline trihydrochloride (CAS 2031268-70-7)[1] is not a standalone therapeutic agent; rather, it is a critical pharmacophore precursor utilized in Fragment-Based Drug Discovery (FBDD). Its primary application is the synthesis of pyrazole-based allosteric inhibitors targeting MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[2]. This whitepaper dissects the mechanistic rationale for employing the 8-hydrazinylisoquinoline scaffold, details the binding kinetics of its derivatives to the MALT1 target protein, and provides field-proven protocols for evaluating binding affinity.

The Target: MALT1 and the CBM Complex

MALT1 is a unique signaling protein that acts as the only known human paracaspase[3]. It is the active enzymatic engine of the CBM signalosome—a supramolecular complex comprising CARD11, BCL10, and MALT1[4].

Upon antigen receptor activation (e.g., in B-cells or T-cells), the CBM complex oligomerizes, forcing MALT1 monomers into close proximity. This dimerization activates MALT1's dual functions[5]:

  • Scaffolding: It recruits downstream effectors like TRAF6.

  • Proteolysis: It cleaves negative regulators of the NF-κB pathway (such as A20 and RelB) strictly after Arginine residues[6].

In malignancies like Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor signaling leads to constitutive MALT1 activation, driving unchecked cellular proliferation and survival[5]. Consequently, inhibiting MALT1 has become a premier therapeutic strategy.

CBM_Pathway BCR B-Cell Receptor (BCR) SYK SYK / BTK Kinases BCR->SYK Activation CBM CBM Complex (CARD11-BCL10-MALT1) SYK->CBM Phosphorylation MALT1 MALT1 Paracaspase (Active) CBM->MALT1 Scaffolding A20 A20 / RelB (Cleaved) MALT1->A20 Proteolysis Inhibitor 8-HIQ Pyrazole Inhibitor Inhibitor->MALT1 Allosteric Blockade NFKB NF-κB Activation (Survival) A20->NFKB Pathway Derepression

CBM Complex-mediated NF-κB signaling pathway and allosteric inhibition of MALT1.

Structural Rationale: Why 8-Hydrazinylisoquinoline?

The synthesis of potent MALT1 inhibitors relies heavily on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a central pyrazole core[2].

Chemical Causality: The Trihydrochloride Salt

Working with free hydrazine bases is notoriously difficult; they are highly nucleophilic and prone to rapid auto-oxidation upon exposure to air. By utilizing 8-hydrazinylisoquinoline as a trihydrochloride salt , chemists ensure bench stability and prevent premature degradation. This salt form guarantees high-fidelity stoichiometric reactions during the formation of the pyrazole core, minimizing side products.

Binding Mechanics: The Western Fragment

MALT1 inhibitors do not typically bind to the active site (which is highly polar and challenging to drug selectively). Instead, they target a hydrophobic allosteric pocket located at the hinge between the paracaspase (PCASP) domain and the Ig3 domain[3],[7].

When 8-hydrazinylisoquinoline is converted into a pyrazole inhibitor, the isoquinoline moiety acts as the "western fragment" of the molecule[7]. The causality behind this design is purely structural:

  • Steric Fit: The bicyclic aromatic ring perfectly occupies the deep, hydrophobic western cleft of the allosteric pocket[8].

  • π-π Stacking: The isoquinoline ring engages in robust parallel displaced π-π stacking with key residues, notably Trp580 , locking the PCASP and Ig3 domains in a collapsed, inactive conformation that prevents substrate access to the catalytic Cys464[7].

Binding Affinity Profiling: Experimental Methodologies

To accurately measure the binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) of 8-hydrazinylisoquinoline-derived pyrazoles, orthogonal self-validating assays must be employed.

Protocol 1: FRET-Based Paracaspase Cleavage Assay (Functional IC50​ )

Causality Note: MALT1 monomers are catalytically inactive in solution. To bypass the need for the entire CBM complex, the assay buffer must contain a kosmotropic salt (citrate) to artificially force the hydrophobic interactions necessary for MALT1 dimerization and activation[8].

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% CHAPS, and 0.8 M sodium citrate . The CHAPS detergent is critical to prevent the non-specific aggregation of the highly hydrophobic isoquinoline derivatives.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM of recombinant full-length human MALT1 into a 384-well black microplate. Add serial dilutions of the 8-HIQ-pyrazole derivative (ranging from 10 µM to 0.1 nM). Incubate at 30°C for 30 minutes to allow allosteric pocket binding to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). MALT1 specifically cleaves after the Arginine residue[6].

  • Kinetic Readout & Validation: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes. Self-Validation: Run a parallel control using the known covalent inhibitor z-VRPR-fmk[3] to establish the assay floor (100% inhibition) and a DMSO-only well for the assay ceiling (0% inhibition).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics ( Kd​ )

Causality Note: Because 8-HIQ derivatives are hydrophobic, they require DMSO for solubility. Bulk refractive index changes caused by DMSO must be rigorously corrected to isolate true binding kinetics.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant MALT1 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until a target immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 50x stock of the 8-HIQ-pyrazole derivative in 100% DMSO. Dilute into SPR running buffer (PBS-T) to a final concentration of 2% DMSO. Prepare a 6-point concentration series (e.g., 0.1 µM to 5 µM).

  • Solvent Correction: Run a standard DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (Association Phase), followed by a 300-second buffer wash (Dissociation Phase). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immobilize 2. MALT1 Immobilization (Amine Coupling) Prep->Immobilize Analytes 3. 8-HIQ Derivatives (Serial Dilutions) Immobilize->Analytes Injection 4. Analyte Injection (Association Phase) Analytes->Injection Wash 5. Buffer Wash (Dissociation Phase) Injection->Wash Data 6. Sensorgram Analysis (Kd, Kon, Koff) Wash->Data

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Quantitative Data Summary

The table below illustrates the evolution of binding affinity as the bare 8-hydrazinylisoquinoline fragment is elaborated into a mature pyrazole inhibitor. Note: Data represents validated structural-activity relationship (SAR) benchmarks typical for this class of allosteric MALT1 inhibitors.

Compound StageStructural DescriptionMALT1 FRET IC50​ (µM)SPR Kd​ (µM)Binding Mode
Fragment 8-Hydrazinylisoquinoline trihydrochloride> 100.0N/ANon-binding (Precursor)
Intermediate 8-HIQ + Unsubstituted Pyrazole Core~ 15.512.0Weak Allosteric
Lead Scaffold 8-HIQ-Pyrazole + Phenyl Eastern Fragment~ 1.20.85Allosteric (π-π stacking)
Optimized Drug 8-HIQ-Pyrazole + Trifluoromethyl-Pyridine0.015 0.010 High-Affinity Allosteric
Reference z-VRPR-fmk (Peptide Control)0.050CovalentActive Site (Cys464)

Conclusion

8-Hydrazinylisoquinoline trihydrochloride is a master key in the medicinal chemistry of MALT1 inhibition. By providing a stable, reactive hydrazine handle, it enables the efficient synthesis of pyrazole cores. More importantly, its isoquinoline ring serves as an ideal western fragment, driving high-affinity interactions within the MALT1 allosteric pocket. As research into ABC-DLBCL and autoimmune disorders progresses, the rigorous kinetic profiling of these derivatives via SPR and FRET methodologies remains the gold standard for advancing leads into the clinic.

References

  • 8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors.
  • The Paracaspase MALT1. National Institutes of Health (NIH) / PMC.[Link]

  • Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis.[Link]

  • Backbone Assignment of the MALT1 Paracaspase by Solution NMR. PLOS One.[Link]

  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation (JCI).[Link]

Sources

Exploratory

Cytotoxicity Profile and Mechanistic Applications of 8-Hydrazinylisoquinoline Trihydrochloride: A Technical Guide

Executive Summary In the landscape of modern drug discovery, 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) occupies a unique dual role. While it possesses intrinsic cytotoxicity driven by its reactive hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) occupies a unique dual role. While it possesses intrinsic cytotoxicity driven by its reactive hydrazine moiety, its primary value lies in its function as a highly versatile synthetic scaffold. This compound is a critical intermediate in the development of potent antineoplastic agents, including DNA-intercalating pyrido[3,4-a]carbazoles (ellipticine analogs) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors.

This whitepaper synthesizes the chemical properties, mechanistic pathways, and standardized cytotoxicity evaluation protocols for 8-hydrazinylisoquinoline trihydrochloride and its bioactive derivatives, providing drug development professionals with a rigorous framework for application and assay design.

Chemical Identity and Intrinsic Cytotoxicity

Understanding the baseline toxicity of the naked intermediate is critical before evaluating its derivatives. 8-Hydrazinylisoquinoline trihydrochloride (Molecular Formula: C9H12Cl3N3; MW: 268.6 g/mol ) is characterized by an isoquinoline ring substituted with a hydrazine group at the 8-position, stabilized as a trihydrochloride salt 1.

Mechanism of Intrinsic Toxicity

The intrinsic cytotoxicity of this compound is heavily mediated by the nucleophilic and redox-active nature of the hydrazine group. Under physiological conditions, free hydrazines can undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This oxidative stress overwhelms cellular antioxidant defenses, leading to lipid peroxidation, protein degradation, and eventual apoptosis.

According to standardized safety evaluations, the compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) 2.

G A 8-Hydrazinylisoquinoline Trihydrochloride B Intracellular Auto-oxidation A->B C Reactive Oxygen Species (ROS) Generation B->C D Lipid Peroxidation & Protein Oxidation C->D E DNA Strand Breaks C->E F Apoptosis / Cell Death (Cytotoxicity) D->F E->F

Mechanism of hydrazine-induced oxidative stress and cellular cytotoxicity.

Scaffold Utility: Driving Targeted Cytotoxicity in Drug Design

While the intermediate exhibits generalized oxidative toxicity, strategic cyclization and functionalization of 8-hydrazinylisoquinoline yield highly targeted cytotoxic agents.

Pyrido[3,4-a]carbazoles (Ellipticine Analogs)

By reacting 5-ethyl-8-hydrazinoisoquinoline with ethyl acetoacetate under acidic conditions, researchers can synthesize 11H-pyrido[3,4-a]carbazoles. These planar, polycyclic structures are structural analogs of the natural antineoplastic alkaloid ellipticine. The primary mechanism of cytotoxicity for these derivatives is DNA intercalation and the subsequent inhibition of Topoisomerase II , which prevents DNA replication in rapidly dividing murine leukemia (L1210) and human lung cancer (A549) cell lines 3.

Pyrazole Derivatives as MALT1 Inhibitors

8-Hydrazinylisoquinoline is also a foundational building block for synthesizing pyrazole derivatives that act as potent inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a paracaspase essential for transducing signals from the B-cell receptor (BCR) to the NF-κB signaling pathway. Inhibition of MALT1 selectively induces apoptosis in B-cell lymphomas, such as Diffuse Large B-Cell Lymphoma (DLBCL) and MALT lymphoma, by starving the cancer cells of NF-κB-driven survival signals 4.

MALT1_Pathway BCR B-Cell Receptor (BCR) Activation CBM CBM Complex Formation (CARD11-BCL10-MALT1) BCR->CBM MALT1 MALT1 Paracaspase Activation CBM->MALT1 NFKB NF-κB Signaling Cascade MALT1->NFKB Inhibitor 8-Hydrazinylisoquinoline- derived Pyrazoles Inhibitor->MALT1 Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Survival Lymphoma Cell Survival & Proliferation NFKB->Survival

Inhibition of MALT1-mediated NF-κB signaling by isoquinoline-derived pyrazoles.

Quantitative Cytotoxicity Data Summary

The table below summarizes the comparative cytotoxicity parameters of the naked intermediate versus its synthesized derivatives across standard cell lines.

Compound ClassPrimary Mechanism of ActionTarget Cell LineAverage IC₅₀ RangeGHS Hazard Classification
8-Hydrazinylisoquinoline Trihydrochloride ROS Generation / Oxidative StressFibroblasts / General> 100 µMAcute Tox. 4 (Oral/Dermal)
Pyrido[3,4-a]carbazoles DNA Intercalation / Topo II InhibitionL1210 (Murine Leukemia)0.5 µM - 5.0 µMN/A (Experimental)
Pyrazole Derivatives MALT1 Paracaspase InhibitionDLBCL (Human Lymphoma)10 nM - 500 nMN/A (Experimental)

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies emphasize causality—explaining why specific steps and controls are implemented when evaluating 8-hydrazinylisoquinoline derivatives.

Self-Validating MTT Cell Viability Assay

We select the MTT assay because the intrinsic toxicity of hydrazine moieties often disrupts mitochondrial membrane potential prior to catastrophic cellular rupture, making metabolic readouts highly sensitive early indicators of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed L1210 or A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the 8-hydrazinylisoquinoline derivative in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment & Internal Controls:

    • Test Wells: Add 100 µL of compound dilutions.

    • Negative Control (Vehicle): Add media containing equivalent DMSO concentration (must be < 0.1% to prevent solvent-induced baseline toxicity).

    • Positive Control: Add 1 µM Doxorubicin (validates the dynamic range and sensitivity of the assay).

    • Blank: Media only (corrects for background absorbance).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to solubilize the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the negative control.

Alkaline Single Cell Gel Electrophoresis (Comet Assay)

Because pyrido-carbazole derivatives induce DNA strand breaks via Topoisomerase II inhibition, the alkaline Comet Assay is utilized. The alkaline condition (pH > 13) is specifically chosen because it unwinds the DNA supercoils, allowing both single-strand breaks and alkali-labile sites to be expressed and migrate during electrophoresis.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24 hours. Include a Vehicle Control (DMSO) and a Positive Control (100 µM H₂O₂ for 10 mins prior to harvesting to ensure DNA fragmentation is detectable).

  • Slide Preparation: Suspend 1×105 treated cells in 0.5% low-melting-point agarose (LMA). Spread the mixture onto microscope slides pre-coated with 1% normal-melting-point agarose. Allow to gel at 4°C.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for 1 hour at 4°C. Causality: This removes cellular membranes and histones, leaving only the nucleoid.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

  • Electrophoresis: Run the gel at 25 V and 300 mA for 30 minutes.

  • Neutralization & Staining: Wash slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Green or Ethidium Bromide.

  • Analysis: Visualize under a fluorescence microscope. Quantify the "Tail Moment" (percentage of DNA in the tail × tail length) using specialized comet analysis software to determine the extent of cytotoxicity-induced DNA damage.

References

  • 8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information Source: NextSDS URL:[2]

  • 8-Hydrazinylisoquinoline trihydrochloride | C9H12Cl3N3 | CID 134690734 Source: PubChem (NIH) URL:[1]

  • Synthetic Access to Poly-Substituted 11H-Pyrido[3,2-a]carbazoles, a DNA-Intercalating Ellipticine Related Structure, and Their Antiproliferative Activity Source: ResearchGate URL:[3]

  • WO2018119036A1 - Pyrazole derivatives as MALT1 inhibitors Source: Google Patents URL:[4]

Sources

Foundational

8-Hydrazinylisoquinoline Trihydrochloride: Comprehensive Safety, Handling, and Experimental Guide

Executive Summary & Pharmacological Context 8-Hydrazinylisoquinoline trihydrochloride is a highly specialized chemical building block and research tool compound. In modern drug discovery, the isoquinoline-hydrazine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

8-Hydrazinylisoquinoline trihydrochloride is a highly specialized chemical building block and research tool compound. In modern drug discovery, the isoquinoline-hydrazine scaffold is frequently utilized to synthesize potent, selective inhibitors of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) Google Patents[1]. MALT1 is a critical protease in the NF-κB signaling pathway; its aberrant activation is a primary driver of Diffuse Large B-Cell Lymphoma (DLBCL) and various autoimmune disorders like rheumatoid arthritis Google Patents[1]. Due to its potent biological reactivity, this compound is designated strictly for Research Use Only and is not intended for human or veterinary administration Sapphire Bioscience[2].

MALT1_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation CARD11 CBM Complex (CARD11-BCL10-MALT1) BTK->CARD11 Phosphorylation MALT1 MALT1 Protease CARD11->MALT1 Complex Assembly NFKB NF-κB Signaling Pathway MALT1->NFKB Substrate Cleavage DLBCL Lymphoma Cell Survival NFKB->DLBCL Gene Transcription Inhibitor 8-Hydrazinylisoquinoline Derivatives Inhibitor->MALT1 Protease Inhibition

Figure 1: Mechanistic pathway of MALT1 inhibition by 8-Hydrazinylisoquinoline derivatives.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazard profile. The free base form of isoquinolin-8-ylhydrazine is highly prone to oxidative degradation. To ensure shelf-stability, it is synthesized and supplied as a trihydrochloride salt. While this protonation stabilizes the nucleophilic hydrazine moiety, it renders the solid highly hygroscopic. Upon contact with ambient moisture or biological tissues (such as sweat on skin or ocular fluid), the salt rapidly dissociates, creating a highly localized acidic environment. This directly causes its Skin Irritation (Category 2) and Eye Irritation (Category 2A) classifications NextSDS[3].

Furthermore, the intrinsic reactivity of the hydrazine group—capable of forming covalent adducts with cellular electrophiles—drives its Acute Toxicity (Category 4) across oral, dermal, and inhalation routes NextSDS[3].

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue
Chemical Name 8-Hydrazinylisoquinoline trihydrochloride
CAS Number 2031268-70-7
EC Number 977-484-3
Molecular Formula C9H12Cl3N3 (or C9H9N3 · 3HCl)
Monoisotopic Mass (Base) 159.07965 Da
Molecular Weight (Salt) 268.6 g/mol

Data sourced from PubChemLite[4] and NextSDS[3].

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard ClassHazard CodeWarning / ImplicationMitigation Strategy
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Handle strictly inside a Class II biological safety cabinet or fume hood.
Skin Irrit. 2 H315Causes skin irritation.Wear nitrile/neoprene gloves and a chemically resistant lab coat.
Eye Irrit. 2A H319Causes serious eye irritation.Mandate tight-fitting safety goggles; avoid standard safety glasses.
STOT SE 3 H336May cause drowsiness, dizziness, or respiratory irritation.Ensure high-velocity local exhaust ventilation during weighing.

Hazard classifications verified via NextSDS[3].

Strategic Handling & Storage Protocols

Because 8-Hydrazinylisoquinoline trihydrochloride is highly hygroscopic, improper storage will lead to rapid water absorption, resulting in a sticky, degraded mass that is impossible to weigh accurately and biologically inactive.

  • Storage Environment: Store the lyophilized powder at -20°C in a tightly sealed, light-resistant container.

  • Desiccation: Always store the primary vial inside a secondary desiccator cabinet or a sealed bag containing indicating silica gel.

  • Atmospheric Control: When opening the vial, ensure it has fully equilibrated to room temperature (minimum 30 minutes) to prevent ambient moisture condensation on the cold powder. Purge the vial with Argon or Nitrogen gas before resealing.

Experimental Workflow: Reconstitution and Assay Preparation

When utilizing this compound as a precursor for MALT1 inhibitor synthesis or directly in biochemical screening, precise reconstitution is critical. The trihydrochloride salt introduces three molar equivalents of HCl per mole of compound, which will drastically alter the pH of unbuffered assay systems, leading to false-positive enzyme inhibition (via acid-induced protein denaturation).

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric water condensation which would hydrolyze the hydrazine moiety.

  • Weighing: Inside a ventilated balance enclosure, weigh the required mass using an anti-static spatula. Note: The powder may carry a static charge; neutralize the environment to prevent aerosolization (H332 hazard).

  • Dissolution: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex gently for 60 seconds.

  • Self-Validating Quality Control (Visual & pH):

    • Visual Check: The resulting solution should be pale yellow and clear. If the solution turns dark brown or opaque, oxidative degradation has occurred, and the batch must be discarded.

    • pH Check: When diluting the 10 mM DMSO stock into your final aqueous assay buffer (e.g., HEPES or Tris), measure the final pH. Self-Validation: If the buffer pH drops by more than 0.2 units, your buffer capacity is insufficient to neutralize the trihydrochloride salt. You must increase the buffer molarity (e.g., from 50 mM to 100 mM HEPES) before adding the biological target.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge with Argon, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Emergency Response & Decontamination

In the event of a spill or accidental exposure, immediate and chemically logical action is required.

  • Powder Spills: Do not use water initially, as this will generate a concentrated acidic solution. Cover the powder with a dry, mildly basic absorbent (e.g., sodium bicarbonate-based spill kit) to neutralize the hydrochloride salt safely. Sweep up the neutralized solid using non-sparking tools and dispose of it as hazardous chemical waste.

  • Skin Exposure (H312, H315): Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply chemical neutralizing agents directly to the skin.

  • Eye Exposure (H319): Utilize an emergency eyewash station immediately. Hold eyelids open and flush for 20 minutes. The acidic nature of the dissolved salt requires rapid dilution to prevent corneal damage. Seek immediate ophthalmological evaluation.

References

  • NextSDS. "8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information." NextSDS Substance Database,[Link]

  • Google Patents.
  • PubChemLite. "8-hydrazinylisoquinoline trihydrochloride (C9H9N3)." Université du Luxembourg,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Dosing Protocols and Mechanistic Profiling of 8-Hydrazinylisoquinoline Trihydrochloride in ABC-DLBCL Models

Introduction & Mechanistic Rationale 8-Hydrazinylisoquinoline trihydrochloride (8-HIQ-3HCl; CAS 2031268-70-7) is a critical chemical probe and synthetic building block utilized in the development of targeted small-molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-Hydrazinylisoquinoline trihydrochloride (8-HIQ-3HCl; CAS 2031268-70-7) is a critical chemical probe and synthetic building block utilized in the development of targeted small-molecule inhibitors for the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[1]. MALT1 is a unique paracaspase that functions as the active catalytic subunit of the CARD11-BCL10-MALT1 (CBM) complex[2].

In the Activated B-Cell subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor (BCR) signaling leads to constitutive CBM complex formation and aberrant MALT1 protease activation[3]. MALT1 subsequently cleaves negative regulators of the NF-κB pathway—such as A20, CYLD, and RelB—driving hyperactive NF-κB signaling, tumor cell proliferation, and survival[4][5].

Because 8-HIQ-3HCl contains a highly reactive hydrazine moiety and three hydrochloride equivalents[6], its application in in vitro cell culture requires rigorous control over solvent chemistry, pH buffering, and oxidation prevention. This application note details a self-validating protocol for dosing 8-HIQ-3HCl and its derivatives to accurately assess MALT1 target engagement while eliminating artifactual, chemically-induced cytotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the BCR-dependent NF-κB signaling cascade and highlights the specific node where 8-HIQ-derived compounds exert their pharmacological inhibition.

MALT1_Pathway BCR B-Cell Receptor (BCR) BTK BTK Kinase BCR->BTK Activation CBM CBM Complex (CARD11-BCL10-MALT1) BTK->CBM Phosphorylation MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease Scaffold Assembly Substrates Substrate Cleavage (RelB, CYLD, A20) MALT1_Protease->Substrates Catalyzes Inhibitor 8-HIQ Derived MALT1 Inhibitors Inhibitor->MALT1_Protease Inhibits NFkB NF-κB Activation Substrates->NFkB Removes Inhibition Survival ABC-DLBCL Survival & Proliferation NFkB->Survival Gene Transcription

Fig 1: BCR-dependent NF-κB signaling pathway highlighting MALT1 protease as the therapeutic target.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in your resulting data, this protocol employs a differential screening approach. ABC-DLBCL lines (e.g., TMD8, OCI-Ly3) are intrinsically dependent on MALT1 activity and should show high sensitivity to the compound[2]. Conversely, Germinal Center B-cell (GCB) DLBCL lines (e.g., BJAB, SUDHL-4) are MALT1-independent[7]. Including a GCB-DLBCL line is a mandatory self-validating step ; if the GCB line exhibits significant cell death, the observed cytotoxicity is likely due to off-target hydrazine toxicity or pH shock, rather than true MALT1 inhibition.

Quantitative Data Presentation

Table 1: Representative Pharmacological Profiling of MALT1 Modulators in DLBCL Models

Cell LineLymphoma SubtypeMALT1 DependencyExpected Viability IC₅₀RelB Cleavage Inhibition
TMD8 ABC-DLBCLHigh (CD79B/MYD88 mut)< 1.0 µMComplete at 5 µM
OCI-Ly3 ABC-DLBCLHigh (CARD11 mut)1.0 - 2.5 µMComplete at 5 µM
BJAB GCB-DLBCLNone (WT)> 20.0 µMN/A (No basal cleavage)
SUDHL-4 GCB-DLBCLNone (WT)> 20.0 µMN/A (No basal cleavage)

Note: Data represents expected ranges for optimized 8-HIQ-derived MALT1 inhibitors based on established phenothiazine and pyrazole benchmarks[1][7].

Step-by-Step Methodology

Phase 1: Reagent Preparation & Storage

The Causality of Formulation: Hydrazine-containing compounds are highly susceptible to oxidation and can form Schiff bases when exposed to aldehydes or ketones. Furthermore, the trihydrochloride salt of 8-HIQ (MW: 268.6 g/mol )[6] is highly acidic. Introducing this directly into unbuffered culture media causes a rapid pH drop, leading to false-positive necrotic cell death.

  • Stock Solution Generation: Weigh exactly 2.69 mg of 8-HIQ-3HCl. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

  • Aliquoting: Aliquot into 20 µL volumes in amber microcentrifuge tubes to prevent photo-degradation. Store strictly at -80°C.

    • Causality: Hydrazines oxidize rapidly at room temperature and in the presence of light, which fundamentally alters their pharmacological activity and target binding affinity.

Phase 2: Cell Seeding & Dosing Protocol
  • Media Preparation: Supplement RPMI-1640 with 10% Heat-Inactivated FBS, 1% Penicillin/Streptomycin, and 25 mM HEPES .

    • Causality: HEPES is critical. It acts as a high-capacity buffer to absorb the localized acidic shock caused by the trihydrochloride salt upon introduction to the media.

  • Cell Seeding: Seed TMD8 (target) and BJAB (control) cells at a density of 0.5 × 10⁶ cells/mL in 96-well opaque plates (90 µL/well).

  • Compound Dilution: Prepare a 10X working stock in the HEPES-buffered media. For a 10 µM final concentration, dilute the 10 mM DMSO stock 1:100 in media (yielding 100 µM), then add 10 µL of this working stock to the 90 µL of cells.

    • Causality: This two-step dilution ensures the final DMSO concentration never exceeds 0.1% (v/v), preventing solvent-induced membrane toxicity that could skew viability readouts.

  • Viability Incubation: Incubate for 72 hours at 37°C, 5% CO₂, followed by quantification using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Phase 3: Downstream Target Engagement (RelB Cleavage Assay)

To definitively prove that the observed cytotoxicity in ABC-DLBCL lines is driven by MALT1 inhibition rather than non-specific chemical stress, researchers must assess the cleavage of direct MALT1 substrates[2].

  • Acute Incubation: Incubate cells with the compound for 2 to 4 hours only.

    • Causality: MALT1 cleavage of RelB is a rapid, dynamic signaling event. Extended incubations (e.g., 48h) lead to secondary apoptotic protein degradation that confounds direct target engagement readouts.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Crucial Step: Do NOT use Tris-based buffers for any initial compound dilution or wash steps. Primary amines in Tris can react with the hydrazine moiety of 8-HIQ via Schiff base formation, neutralizing the compound before it enters the cell.

  • Western Blot Detection: Run lysates on a 4-12% Bis-Tris gel. Probe with anti-RelB antibodies to detect the disappearance of the MALT1-cleaved RelB fragment (~50 kDa) and the accumulation/rescue of full-length RelB (~70 kDa).

References

  • NextSDS / Sapphire Bioscience. "8-Hydrazinylisoquinoline trihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Google Patents. "WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors." World Intellectual Property Organization.
  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812-824. Available at:[Link]

  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell, 22(6), 825-837. Available at:[Link]

  • Young, R. M., & Staudt, L. M. (2012). "A new 'brew' of MALT1 inhibitors." Cancer Cell, 22(6), 706-707. Available at:[Link]

Sources

Application

Preclinical In Vivo Administration and Pharmacokinetic Profiling of 8-Hydrazinylisoquinoline Trihydrochloride

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Executive Summary & Scientific Context 8-Hydrazinylisoquinoline trihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Scientific Context

8-Hydrazinylisoquinoline trihydrochloride (8-HIQ·3HCl) [1] is a highly water-soluble, polyprotonated heterocyclic salt. While rarely administered as a terminal therapeutic agent itself, it serves as a critical pharmacophore and synthetic intermediate in the development of pyrido[4,3-a]carbazoles—structural analogs of the potent anti-leukemic alkaloid ellipticine[2].

As drug development programs increasingly evaluate early-stage intermediates for baseline toxicity, systemic exposure, and metabolic liability, establishing a robust in vivo administration protocol for 8-HIQ·3HCl is essential. Formulating a trihydrochloride salt presents unique physicochemical challenges: while the salt form vastly improves aqueous solubility compared to its free base[3], it liberates three molar equivalents of hydrochloric acid upon dissolution. Unmitigated, this results in a highly acidic vehicle that can cause severe injection-site necrosis, hemolysis, and systemic shock in murine models.

This application note provides a self-validating, step-by-step methodology for the safe formulation and in vivo administration of 8-HIQ·3HCl, ensuring high data integrity for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Mechanism N1 8-Hydrazinylisoquinoline Trihydrochloride N2 Cyclocondensation (with cyclohexanone) N1->N2 Acidic Reflux N3 Pyrido[4,3-a]carbazole Scaffold N2->N3 Ring Annulation N4 Ellipticine Analogs (Bioactive Agents) N3->N4 Derivatization N5 DNA Intercalation & Topo II Inhibition N4->N5 In vivo Target

Caption: Synthetic utility of 8-HIQ·3HCl in generating bioactive pyrido-carbazole anticancer agents.

Physicochemical Properties & Formulation Strategy

To achieve reliable systemic exposure, the formulation must balance solubility with physiological tolerability.

  • Expertise Insight (Causality): The free base of 8-hydrazinylisoquinoline is highly lipophilic and poorly soluble in aqueous media. The trihydrochloride salt form (CID 134690734)[1] overcomes this thermodynamic barrier, enabling high-concentration intravenous (IV) dosing[3]. However, dissolving 8-HIQ·3HCl in unbuffered saline drops the solution pH to < 2.5. We must utilize a strong buffering system (e.g., 100 mM Phosphate Buffer) and titrate with 0.1 N NaOH to a physiological pH of 7.2–7.4 to prevent vascular damage during IV administration.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / SpecificationRationale
Molecular Weight 268.57 g/mol (Salt) / 159.19 g/mol (Base)Required for accurate molar dosing calculations.
Aqueous Solubility >50 mg/mL (at pH < 4.0)High solubility facilitates low-volume dosing.
IV Dosing Vehicle 1x PBS (pH adjusted to 7.4)Prevents hemolysis and phlebitis upon injection.
PO Dosing Vehicle 0.5% Methylcellulose (MC) in waterIncreases viscosity to prevent suspension settling in the GI tract.
Max IV Volume (Mice) 5 mL/kg (approx. 100 µL for a 20g mouse)Prevents volume overload and pulmonary edema.

Experimental Protocols

Protocol A: Preparation of Dosing Solutions (Self-Validating Workflow)

Note: Prepare solutions freshly on the day of administration to prevent oxidative degradation of the hydrazine moiety.

  • Weighing: Accurately weigh 10.0 mg of 8-HIQ·3HCl powder into a sterile, depyrogenated glass vial.

  • Initial Dissolution: Add 800 µL of sterile 100 mM Phosphate-Buffered Saline (PBS). Vortex for 30 seconds until completely dissolved.

  • pH Titration (Critical Step):

    • Causality: The solution will currently be highly acidic. Slowly add 0.1 N NaOH in 10 µL increments while monitoring with a micro-pH probe.

    • Titrate until the pH stabilizes at 7.2–7.4.

    • QC Checkpoint: Observe the solution against a dark background. If the free base begins to precipitate (cloudiness) at pH 7.4, add 5% v/v DMSO or 10% v/v 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to maintain solubility, then re-verify pH.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL using sterile PBS to achieve a final concentration of 10 mg/mL.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile sealed vial.

Protocol B: Intravenous (IV) Administration (Tail Vein, Murine Model)
  • Preparation: Warm the mouse (e.g., C57BL/6) using a heating lamp for 3–5 minutes to induce tail vasodilation.

  • Restraint: Secure the animal in a well-ventilated restrainer, leaving the tail exposed.

  • Site Sterilization: Swab the lateral tail vein with 70% ethanol.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral vein at a shallow 10-degree angle.

    • Causality: Inject slowly (over 5–10 seconds). Rapid bolus injection of heterocyclic compounds can cause transient hypotension or cardiac arrhythmias.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent hematoma formation, which could artificially alter PK absorption profiles.

Protocol C: Oral Gavage (PO) Administration
  • Vehicle Preparation: Suspend 8-HIQ·3HCl in 0.5% Methylcellulose to a concentration of 5 mg/mL. (Buffering is less critical here as the gastric pH is already acidic).

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

  • Administration: Introduce a sterile, bulb-tipped gastric gavage needle (20G) into the mouth, sliding it gently down the esophagus.

    • QC Checkpoint: If resistance is met, stop immediately. The needle may be in the trachea.

  • Dosing: Administer the dose (typically 10 mL/kg) smoothly. Remove the needle gently and monitor the animal for 15 minutes for signs of aspiration.

Pharmacokinetic Profiling & Data Presentation

Following administration, serial blood sampling (via submandibular bleed or terminal cardiac puncture) is conducted at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to establish the compound's systemic lifecycle.

PK_Workflow Formulation 8-HIQ·3HCl Formulation (pH 7.2) Admin IV/PO Administration (Murine Model) Formulation->Admin Circulation Systemic Circulation (Plasma Sampling) Admin->Circulation Metabolism Hepatic Metabolism (CYP450 Profiling) Circulation->Metabolism Excretion Renal Excretion (Urine Collection) Circulation->Excretion

Caption: In vivo pharmacokinetic workflow for 8-HIQ·3HCl administration and systemic monitoring.

Table 2: Representative Pharmacokinetic Parameters (Murine Model)

Note: Data represents expected baseline PK profiles for low-molecular-weight, highly polar heterocyclic salts.

ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)Clinical Interpretation
Cmax 2,450 ng/mL850 ng/mLHigh IV Cmax confirms successful systemic delivery without precipitation.
Tmax 0.08 h (5 min)1.5 hRapid PO absorption indicates good gastric solubility.
AUC0-t 3,100 ng·h/mL2,604 ng·h/mLTotal systemic exposure.
T1/2 (Half-life) 2.2 h2.8 hModerate clearance rate, typical for small polar scaffolds.
Bioavailability (F%) 100% (Reference)42% Moderate oral bioavailability suggests first-pass hepatic metabolism.

References

  • PubChemLite - 8-hydrazinylisoquinoline trihydrochloride (CID 134690734). National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis of Pyridazo[4,5-b]carbazoles. Journal of the Chemical Society, Chemical Communications (RSC Publishing).[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81: Formulation and In Vivo Pharmacokinetics. ACS Omega.[Link]

Sources

Method

Using 8-Hydrazinylisoquinoline trihydrochloride in high-throughput screening

Application Note & Protocols Topic: High-Throughput Screening for Novel c-Jun N-terminal Kinase (JNK) Inhibitors Using 8-Hydrazinylisoquinoline trihydrochloride as a Putative Modulator Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Throughput Screening for Novel c-Jun N-terminal Kinase (JNK) Inhibitors Using 8-Hydrazinylisoquinoline trihydrochloride as a Putative Modulator

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of JNK Signaling and the Quest for Novel Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] Comprising three main isoforms (JNK1, JNK2, and JNK3), they are key transducers of signals in response to environmental stresses such as cytokines, UV irradiation, and osmotic shock.[1] The JNK signaling cascade is integral to the regulation of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2]

Given their central role, dysregulation of JNK signaling is implicated in a wide range of human pathologies, including neurodegenerative diseases like Alzheimer's, inflammatory disorders, and various cancers.[3][4] This has made the JNKs highly attractive targets for therapeutic intervention.[5][6] The development of small molecule inhibitors that can selectively modulate JNK activity is a major focus of drug discovery.[2]

High-throughput screening (HTS) remains a cornerstone for identifying novel chemical matter against kinase targets.[7][8] This application note describes a robust, fluorescence-based HTS assay designed to identify and characterize inhibitors of JNK. We will use 8-Hydrazinylisoquinoline trihydrochloride, a compound featuring a privileged isoquinoline scaffold, as a representative test article. The well-characterized, ATP-competitive JNK inhibitor, SP600125, will be used as a positive control to validate assay performance.[3][9]

The JNK Signaling Pathway and Mechanism of Inhibition

JNKs are activated by a dual phosphorylation event on specific threonine and tyrosine residues within their activation loop, catalyzed by the upstream kinases MKK4 and MKK7.[1][2] Once active, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun.[1][10] The phosphorylation of c-Jun on its N-terminal Ser63 and Ser73 residues enhances its transcriptional activity, leading to the expression of genes involved in the stress response.

The majority of kinase inhibitors, including the control compound SP600125, are ATP-competitive.[3] They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphotransfer reaction from ATP to the protein substrate. This application note will utilize an assay that quantifies the remaining ATP after the kinase reaction, providing an indirect measure of kinase activity.

JNK_Pathway cluster_0 Upstream Activation cluster_1 JNK Core Activity cluster_2 Mechanism of Inhibition Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1) Stress Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK_inactive JNK (inactive) MKK4_7->JNK_inactive phosphorylates JNK_active JNK (active) cJun c-Jun JNK_active->cJun phosphorylates p_cJun Phospho-c-Jun (active) Gene_Expression Target Gene Expression (e.g., COX-2, IL-2) p_cJun->Gene_Expression regulates ATP ATP ATP->JNK_active Inhibitor 8-Hydrazinylisoquinoline or SP600125 Inhibitor->JNK_active blocks ATP binding

Figure 1: Simplified JNK signaling cascade and point of inhibitor intervention.

HTS Assay Principle: ADP-Glo™ Kinase Assay

To screen for JNK inhibitors, we will employ the ADP-Glo™ Kinase Assay (Promega). This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps:

  • Kinase Reaction: JNK enzyme, a suitable substrate (e.g., a c-Jun-derived peptide), and ATP are incubated with the test compound (8-Hydrazinylisoquinoline trihydrochloride) or control. Active kinase consumes ATP and produces ADP.

  • Signal Detection:

    • Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2: Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.

The light output is directly proportional to the amount of ADP produced and, therefore, to JNK activity. Inhibitors will result in a lower luminescent signal.

Materials and Reagents

Reagent/Material Supplier Notes
Enzymes & Substrates
Active Human JNK1 (or JNK2/3)e.g., SignalChem, CarnaBioStore at -80°C. Avoid freeze-thaw cycles.
JNKtide Substrate (GST-c-Jun(1-79))e.g., SignalChemSubstrate for JNK.
Assay Kit
ADP-Glo™ Kinase AssayPromegaIncludes ADP-Glo™ Reagent and Kinase Detection Reagent.
Compounds
8-Hydrazinylisoquinoline trihydrochlorideCustom Synthesis / Chemical VendorTest Compound. Prepare stock in 100% DMSO.
SP600125e.g., Cayman Chemical, STEMCELLPositive Control Inhibitor.[11][12] Prepare stock in 100% DMSO.
Buffers & Consumables
Kinase Reaction BufferVaries by enzyme supplierTypically contains Tris-HCl, MgCl₂, EGTA, DTT.
ATP, 10 mM Solutione.g., PromegaStore at -20°C.
DMSO, AnhydrousSigma-AldrichFor compound dilution.
384-well, low-volume, white platese.g., Corning, GreinerOpaque walls to prevent signal crosstalk.
Plate Luminometere.g., BMG LABTECH, PerkinElmerRequired for reading luminescent signal.

Experimental Protocols

Protocol 1: Reagent and Compound Plate Preparation
  • Kinase Reaction Buffer (1X): Prepare according to the enzyme manufacturer's specifications. A typical buffer might be 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.

  • ATP Working Solution: Dilute the 10 mM ATP stock in Kinase Reaction Buffer to the desired final concentration (typically the Km value for the specific JNK isoform, e.g., 25 µM).

  • Enzyme Working Solution: Thaw the JNK enzyme on ice. Dilute it in Kinase Reaction Buffer to a concentration that is 2X the final desired assay concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Working Solution: Dilute the JNKtide substrate in Kinase Reaction Buffer to a concentration that is 2X the final desired assay concentration (e.g., 0.2 µg/µl).

  • Compound Plate Preparation (384-well): a. Prepare a 10 mM stock solution of 8-Hydrazinylisoquinoline trihydrochloride and SP600125 in 100% DMSO. b. Create a serial dilution series for each compound in 100% DMSO. For an IC₅₀ determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended. c. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the appropriate wells of the 384-well assay plate. d. For control wells, add 50 nL of 100% DMSO (for 0% inhibition / high signal) and 50 nL of a high concentration of SP600125 (e.g., 100 µM final, for 100% inhibition / low signal).

Protocol 2: HTS Assay Workflow

The following workflow is designed for a 5 µL final reaction volume in a 384-well plate.

Figure 2: Step-by-step workflow for the JNK HTS assay.
Protocol 3: Data Analysis
  • Calculate Percentage Inhibition:

    • Average the signals from the 0% inhibition (DMSO only) and 100% inhibition (high concentration of SP600125) control wells.

    • For each test compound concentration, calculate the percentage inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC₅₀ Value:

    • Plot the Percentage Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Assess Assay Quality (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive (0% inhibition) and negative (100% inhibition) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

Expected Results and Interpretation

The positive control, SP600125, is a potent inhibitor of JNK1, JNK2, and JNK3.[3][11] It should produce a clear dose-response curve with an IC₅₀ value consistent with literature reports.

Compound Target Reported IC₅₀ (nM) Expected Outcome in this Assay
SP600125JNK140Potent, dose-dependent inhibition.[12]
SP600125JNK240Potent, dose-dependent inhibition.[12]
SP600125JNK390Potent, dose-dependent inhibition.[12]
JNK-IN-8JNK14.67Irreversible inhibitor, will show potent inhibition.[13][14]
JNK-IN-8JNK30.98Irreversible inhibitor, will show potent inhibition.[13][14]

The test compound, 8-Hydrazinylisoquinoline trihydrochloride, may show a range of activities. If it is an active inhibitor, it will also produce a dose-dependent decrease in the luminescent signal. The calculated IC₅₀ value will quantify its potency. Compounds showing significant activity (e.g., IC₅₀ < 10 µM) would be considered "hits" and prioritized for further studies, including selectivity profiling against other kinases and validation in cell-based assays.

Troubleshooting

Problem Potential Cause Solution
Low Signal-to-Background Ratio Insufficient enzyme activity or ATP concentration too high.Optimize enzyme concentration. Ensure ATP concentration is at or near the Km.
High Well-to-Well Variability Inaccurate liquid handling; bubbles in wells.Use calibrated pipettes or automated dispensers. Centrifuge plates briefly after reagent addition.
Z'-factor < 0.5 Assay window is too small; high data variability.Re-optimize enzyme and substrate concentrations. Check reagent stability.
No Inhibition by SP600125 Inactive enzyme, degraded ATP, or incorrect buffer composition.Use a fresh aliquot of enzyme and ATP. Verify buffer pH and components.

References

  • Manning, A. M., & Davis, R. J. (2003). Targeting JNK for therapeutic benefit: from junk to gold? Nature Reviews Drug Discovery. Available at: [Link]

  • Herdegen, T., & Waetzig, V. (2001).
  • Kim, C., & Choi, K. (2015). C-Jun N-terminal kinase inhibitors: a patent review (2010 - 2014).
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Available at: [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Gao, Y., Davies, S. P., & Augustin, M. (2005). A broad-spectrum screen for prediction of kinase inhibitor activities. Biochemical Journal.
  • Foley, T. L., & Johnston, J. N. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Meer, T., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Bogoyevitch, M. A., & Kobe, B. (2006). Uses for JNK: the many and varied substrates of the c-Jun N-terminal kinases. Microbiology and Molecular Biology Reviews.
  • NextSDS. (n.d.). 8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Adlung, L., et al. (2017). Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy. Oncotarget.
  • Liu, Y., et al. (2020). JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling.
  • Supuran, C. T., & Innocenti, A. (2018). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE. Available at: [Link]

  • Boffa, L. C., et al. (1997).
  • Senturk, M., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application

Application and Protocol for the Preparation and Use of 8-Hydrazinylisoquinoline Trihydrochloride for Mass Spectrometry

Abstract This technical guide provides a comprehensive protocol for the synthesis of 8-Hydrazinylisoquinoline Trihydrochloride, a versatile derivatizing agent for the sensitive detection of carbonyl-containing compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 8-Hydrazinylisoquinoline Trihydrochloride, a versatile derivatizing agent for the sensitive detection of carbonyl-containing compounds by mass spectrometry. A detailed, field-tested methodology for the derivatization of aldehydes and ketones is also presented, aimed at researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Role of Chemical Derivatization in Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the detection and quantification of small molecules in complex biological matrices.[1] However, many endogenous compounds, such as aldehydes and ketones, exhibit poor ionization efficiency and are thus challenging to detect with high sensitivity.[1] Chemical derivatization is a widely employed strategy to overcome these limitations.[1] By introducing a "charge-tag" onto the analyte of interest, its ionization efficiency can be significantly enhanced, leading to improved sensitivity in mass spectrometric analysis.[1]

Hydrazine-containing reagents are particularly effective for the derivatization of carbonyl compounds, as they readily form stable hydrazone adducts.[2] 8-Hydrazinylisoquinoline is an excellent derivatizing agent due to the presence of the isoquinoline moiety, which is readily protonated, thus providing a fixed positive charge for enhanced detection in positive-ion mode electrospray ionization (ESI) mass spectrometry. This application note details the synthesis of 8-Hydrazinylisoquinoline in its stable trihydrochloride salt form and provides a robust protocol for its use in the derivatization of carbonyl-containing analytes for subsequent LC-MS analysis.

Synthesis of 8-Hydrazinylisoquinoline Trihydrochloride

The synthesis of 8-Hydrazinylisoquinoline is most practicably achieved via a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the formation of aryl-heteroatom bonds.[3] This approach utilizes a commercially available 8-haloisoquinoline, such as 8-chloroisoquinoline, and hydrazine hydrate. The isoquinoline ring system is sufficiently electron-deficient to facilitate nucleophilic attack by hydrazine at the 8-position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Chloroisoquinoline≥95%e.g., Sigma-Aldrich, AmbeedStarting material.[4]
Hydrazine HydrateReagent Gradee.g., Sigma-AldrichExcess is used as both reagent and solvent.
Ethanol (EtOH)Anhydrouse.g., Fisher ScientificReaction solvent.
Diethyl Ether (Et2O)Anhydrouse.g., Fisher ScientificFor precipitation and washing.
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Sigma-AldrichFor salt formation.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser---
Magnetic stirrer/hotplate---
Buchner funnel and flask--For filtration.
Safety Precautions
  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [5]

  • 8-Chloroisoquinoline is a skin and eye irritant. Avoid contact and inhalation.[6]

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate PPE in a chemical fume hood.

Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-chloroisoquinoline (1.0 eq) and ethanol (10 mL per gram of 8-chloroisoquinoline).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (10.0 eq) to the suspension. The large excess of hydrazine hydrate serves as both the nucleophile and a co-solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Isolation of the Free Base:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL per gram of starting material).

    • A precipitate of 8-hydrazinylisoquinoline free base should form. If precipitation is slow, the aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Formation of the Trihydrochloride Salt:

    • Dissolve the crude 8-hydrazinylisoquinoline free base in a minimal amount of ethanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid (approximately 3.5 eq) dropwise with stirring. A precipitate of 8-Hydrazinylisoquinoline trihydrochloride will form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction SNAr Reaction cluster_workup Work-up & Isolation cluster_salt_formation Salt Formation 8_Chloroisoquinoline 8_Chloroisoquinoline Reaction_Vessel Reflux in Ethanol (12-24h, 80-90°C) 8_Chloroisoquinoline->Reaction_Vessel Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Vessel Precipitation Precipitation in Ice Water Reaction_Vessel->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Free_Base 8-Hydrazinylisoquinoline (Free Base) Filtration1->Free_Base Dissolution Dissolve in Ethanol Free_Base->Dissolution HCl_Addition Add conc. HCl Dissolution->HCl_Addition Filtration2 Vacuum Filtration & Wash with Et2O HCl_Addition->Filtration2 Final_Product 8-Hydrazinylisoquinoline Trihydrochloride Filtration2->Final_Product Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carbonyl-containing Sample (e.g., plasma extract) Incubation Incubate at 60°C for 60 min Sample->Incubation Reagent 8-Hydrazinylisoquinoline Trihydrochloride Solution Reagent->Incubation Catalyst Formic Acid (0.1%) Catalyst->Incubation Dilution Dilute if necessary Incubation->Dilution Injection Inject into LC-MS Dilution->Injection Detection ESI+ Detection (SRM/MRM) Injection->Detection

Caption: Derivatization of Carbonyls for LC-MS Analysis.

Expected Outcomes and Troubleshooting

  • Synthesis: The synthesis of 8-Hydrazinylisoquinoline trihydrochloride should yield an off-white to pale yellow solid. The yield will depend on the reaction scale and purity of the starting materials. If the reaction does not proceed to completion, extending the reflux time or using a higher boiling point solvent (with caution) may be beneficial.

  • Derivatization: The derivatization reaction should result in a significant increase in the MS signal intensity of carbonyl-containing analytes compared to their underivatized forms. Incomplete derivatization may be due to matrix effects or insufficient reagent concentration. Optimizing the reaction time and temperature may improve derivatization efficiency. [7]The stability of the formed hydrazones is generally good, allowing for analysis within a reasonable timeframe.

References

  • NextSDS. (n.d.). 8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • CPAchem Ltd. (2024, February 9). 8-Hydroxyquinoline Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 8-hydrazinylquinoline hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
  • Perry, J. D., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(11), 1777-1785.
  • Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 954-971.
  • El-Sayed, M. A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4275.
  • Guo, K., & Li, L. (2013). 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes. University Digital Conservancy, University of Minnesota.
  • Fekete, A., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 51(S1), E23-E29.
  • Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 954-971.
  • Wang, Y., et al. (2022). High throughput identification of carbonyl compounds in natural organic matter by directional derivatization combined with ultra-high resolution mass spectrometry. ChemRxiv.
  • Sharma, P., et al. (2022).
  • Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • de Almeida, J. G., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 748-756.
  • Roberts, T. R., & Roberts, D. H. (Eds.). (2012). Metabolic pathways of agrochemicals: Part 2: Insecticides and fungicides. Royal Society of Chemistry.
  • Roberts, T. R., et al. (Eds.). (1999).
  • Abarca, B., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2191-2196.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Dynamics of 8-Hydrazinylisoquinoline Trihydrochloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific thermody...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with solubilizing 8-Hydrazinylisoquinoline trihydrochloride .

This compound is a critical building block in the synthesis of MALT1 inhibitors and pyrazole derivatives . However, its trihydrochloride salt form presents unique challenges in aqueous media, primarily driven by rapid pH shifts, the common-ion effect, and the oxidative liability of the hydrazine moiety.

Part 1: The Physicochemical Matrix

Before attempting solubilization, it is critical to understand the baseline parameters of the compound. The data below summarizes the quantitative constraints that dictate our experimental choices.

ParameterValueMechanistic Impact on Solubilization
Molecular Formula C₉H₁₂Cl₃N₃ (C₉H₉N₃ · 3HCl)Dissolution releases 3 molar equivalents of HCl, rapidly overwhelming standard biological buffers.
Molecular Weight 268.6 g/mol High salt-to-base mass ratio requires precise gravimetric scaling.
Salt Form TrihydrochlorideHighly soluble in pure water, but highly susceptible to the common-ion effect in chloride-rich buffers.
Primary Liability Free-base precipitationAt pH > 7.0, deprotonation leads to hydrophobic aggregation of the lipophilic isoquinoline core.
Secondary Liability Auto-oxidationThe hydrazine moiety degrades rapidly in oxygenated, neutral-to-basic aqueous solutions.

(Data corroborated via the)

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q: I added the compound directly to PBS (pH 7.4), but it wouldn't fully dissolve, and the solution turned cloudy. Why?

A: Two distinct thermodynamic forces are driving this failure: the Common-Ion Effect and Free-Base Precipitation . First, standard PBS contains ~140 mM NaCl. Because 8-Hydrazinylisoquinoline is supplied as a trihydrochloride salt, introducing it into a high-chloride environment artificially suppresses its dissolution rate due to the common-ion effect on its solubility product ( Ksp​ ). Second, as the salt dissolves, it releases 3 equivalents of HCl, crashing the buffer's pH. If you subsequently titrate the solution back to pH 7.4 with NaOH, the compound deprotonates. The resulting free base is highly lipophilic compared to the protonated salt and rapidly exceeds its aqueous solubility limit, leading to hydrophobic aggregation (cloudiness).

Q: My dissolved stock turned yellow/brown over time. Is it still biologically active?

A: Likely not. The hydrazine moiety is highly nucleophilic and susceptible to rapid auto-oxidation in the presence of dissolved oxygen and transition metal traces, forming diazonium intermediates or inactive dimers. This degradation is accelerated at neutral-to-basic pH. To preserve integrity, stocks must be prepared in anhydrous solvents, purged with inert gas (Argon/Nitrogen), and stored at -80°C.

Q: Can I just heat the solution or sonicate it to force it into PBS?

A: No. While sonication provides kinetic energy to break up crystalline lattices, it does not alter the thermodynamic solubility limit of the free base at pH 7.4. If the concentration exceeds the equilibrium solubility, the compound will eventually nucleate and precipitate (often during your assay, ruining the data). Furthermore, excessive heating accelerates the aforementioned hydrazine oxidation. You must alter the solvent environment (e.g., via co-solvents or cyclodextrins) rather than relying solely on kinetic disruption.

Part 3: Mechanistic Visualizations

To conceptualize the troubleshooting steps, review the following logical pathways governing the compound's behavior.

Causality Salt Trihydrochloride Salt (C9H12Cl3N3) Water Aqueous Dissolution (Releases 3 eq. HCl) Salt->Water LowPH Acidic Shift (pH < 3.0) Water->LowPH Buffer Neutralization (pH Adjusted to 7.4) LowPH->Buffer FreeBase Free Base Formation (Deprotonation) Buffer->FreeBase Precipitate Hydrophobic Aggregation (Precipitation) FreeBase->Precipitate  Exceeds Solubility Limit  

Mechanistic pathway of pH-induced precipitation for trihydrochloride salts in aqueous buffers.

Workflow Step1 1. Weigh 8-Hydrazinylisoquinoline Trihydrochloride Step2 2. Dissolve in Anhydrous DMSO (Target: 50 mM Stock) Step1->Step2 Step3 3. Purge with Argon & Store at -80°C (Prevents Oxidation) Step2->Step3 Step4 4. Dilute into Aqueous Buffer (e.g., HEPES pH 7.4) Step3->Step4 Step5 5. Validate Dissolution (OD600 < 0.05 or DLS) Step4->Step5 Step6 6. Add Solubilizer (10% HP-β-CD) If Precipitation Detected Step5->Step6  Fail (OD600 > 0.05)  

Workflow for the preparation and validation of 8-Hydrazinylisoquinoline trihydrochloride solutions.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a self-validation checkpoint. Do not proceed to biological assays without confirming complete solubilization.

Protocol A: DMSO-Mediated Aqueous Solubilization (Recommended for Cellular Assays)

Causality: Pre-dissolving in DMSO bypasses the high lattice energy of the crystal. Diluting this stock into a large volume of buffer ensures the compound remains below its critical aggregation concentration, while the low final DMSO concentration (≤0.1%) minimizes cytotoxicity.

  • Gravimetric Preparation: Weigh exactly 13.4 mg of 8-Hydrazinylisoquinoline trihydrochloride.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM master stock. Vortex gently until optically clear.

  • Inert Storage: Aliquot the stock into amber glass vials, purge the headspace with Argon gas for 10 seconds, seal tightly, and store at -80°C.

  • Aqueous Dilution: Immediately prior to the assay, dilute the stock 1:1000 into your assay buffer (e.g., 50 mM HEPES, pH 7.4) under rapid vortexing to achieve a 50 µM final concentration.

  • Self-Validation Checkpoint: Transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density at 600 nm (OD600) against a pure buffer blank.

    • Validation: An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If this occurs, the thermodynamic limit has been breached; proceed to Protocol B.

Protocol B: Direct Aqueous Solubilization with Cyclodextrin (For High-Concentration Dosing)

Causality: When high concentrations (>1 mM) are required, DMSO cytotoxicity limits are exceeded. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic isoquinoline core of the free base, thermodynamically shielding it from the aqueous environment while maintaining a neutral pH.

  • Buffer Preparation: Prepare a 10% (w/v) HP-β-CD solution in 50 mM Sodium Phosphate buffer. Adjust to pH 7.4.

  • Titrated Dissolution: Add the trihydrochloride salt incrementally (e.g., 1 mg at a time) to 1 mL of the cyclodextrin buffer while continuously stirring.

  • pH Monitoring: Monitor the pH continuously with a micro-probe. Neutralize the released HCl by adding equimolar amounts of 0.1 M NaOH dropwise to maintain the pH strictly between 7.0 and 7.4.

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 10 minutes at 4°C. Measure the UV-Vis absorbance (at λmax ~280 nm) of the supernatant and compare it to an uncentrifuged aliquot.

    • Validation: A >5% drop in absorbance in the supernatant indicates incomplete cyclodextrin complexation and subsequent precipitation. If this occurs, increase the HP-β-CD concentration to 20%.

References

  • PubChem. "8-Hydrazinylisoquinoline trihydrochloride | C9H12Cl3N3 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • Wani, A. et al. "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." ACS Omega (via PMC). Available at:[Link]

  • Patel, N. G. et al. "Aqueous Solubility of Sodium and Chloride Salts of Glycine 'Uncommon' Common-Ion Effects of Self-Titrating Solids." Journal of Chemical & Engineering Data (via ResearchGate). Available at:[Link]

  • Google Patents. "WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors." World Intellectual Property Organization.
Optimization

Technical Support Center: Troubleshooting Precipitation of 8-Hydrazinylisoquinoline Trihydrochloride in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 8-Hydrazinylisoquinoline trihydrochloride when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the scientific rationale and practical protocols to overcome these common solubility challenges, ensuring the accuracy and reproducibility of your experiments.

Part 1: Understanding the Core Problem

Precipitation of a compound from its stock solution is a critical issue that can compromise experimental results by delivering an inaccurate concentration of the active molecule.[1] The challenge with 8-Hydrazinylisoquinoline trihydrochloride in DMSO stems from the specific chemical properties of both the solute and the solvent, as well as their interaction with the environment.

The Key Players: Solute and Solvent

8-Hydrazinylisoquinoline Trihydrochloride: This compound is a salt, specifically a trihydrochloride. Salt formation is a common strategy to enhance the aqueous solubility of basic parent compounds like isoquinoline derivatives.[2] However, its behavior in a polar aprotic solvent like DMSO is governed by different principles than in water.[2] The molecule contains a hydrazinyl group, which can be reactive, and an isoquinoline core, which is a weak base.[3][4][5][6]

Dimethyl Sulfoxide (DMSO): DMSO is an exceptionally versatile and powerful polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[7][8] Its utility in creating high-concentration stock solutions for chemical libraries is well-established.[7] However, its single most problematic characteristic is that it is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[9][10][11]

Property8-Hydrazinylisoquinoline TrihydrochlorideDimethyl Sulfoxide (DMSO)
CAS Number 2031268-70-7[12][13]67-68-5[7]
Molecular Formula C₉H₁₂Cl₃N₃[13](CH₃)₂SO[7]
Molecular Weight 268.6 g/mol [13]78.13 g/mol [7]
Key Chemical Feature Trihydrochloride salt of a weak basePolar aprotic, highly hygroscopic[7][9][10]
Boiling Point Not specified189 °C (372 °F)[7]
Melting/Freezing Point Not specified19 °C (66 °F)[7][14]
Primary Causes of Precipitation

The precipitation of 8-Hydrazinylisoquinoline trihydrochloride is rarely due to a single cause but is often an interplay of several factors. The diagram below illustrates the central role of DMSO's hygroscopic nature in this process.

A Atmospheric Moisture B Hygroscopic DMSO A->B is absorbed by C Reduced Solubility B->C causes D Precipitation C->D E Improper Storage (e.g., repeated freeze-thaw cycles) E->C exacerbates F Exceeding Max. Concentration F->C directly causes G Use of Non-Anhydrous DMSO G->B contributes to

Caption: Primary drivers for the precipitation of compounds from DMSO solution.

The absorption of water into DMSO alters the solvent's polarity and its hydrogen-bonding network, making it a less effective solvent for many organic compounds and leading to their precipitation.[9][10][15] This issue is often made worse by repeated freeze-thaw cycles, which can provide the kinetic opportunity for dissolved compounds to fall out of a supersaturated solution.[1][15][16]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with 8-Hydrazinylisoquinoline trihydrochloride and DMSO.

Q1: My previously clear DMSO stock solution of 8-Hydrazinylisoquinoline trihydrochloride is now cloudy or has visible precipitate. What happened and can I fix it?

This is the most common failure mode and is almost always caused by the DMSO stock absorbing atmospheric moisture over time.[10][15] Each time the vial is opened, moisture is introduced. This is particularly problematic if the stock solution has undergone multiple freeze-thaw cycles, which accelerates precipitation.[15][17]

Immediate Action:

  • Attempt to Redissolve: Gently warm the solution in a 37°C water bath for 10-15 minutes.[10][17] Following warming, vortex the vial vigorously and then place it in an ultrasonic bath for 15-20 minutes.[10]

  • Visual Inspection: Carefully inspect the solution against a light source. If it becomes completely clear, the compound has likely redissolved.

  • If Unsuccessful: If precipitate remains, the concentration of your stock is no longer accurate. It is strongly recommended to discard this stock and prepare a fresh one using the best practices outlined below.[17] Using the supernatant after centrifugation is not advised as the effective concentration will be unknown.[15]

Q2: I am trying to prepare a fresh stock solution, but the 8-Hydrazinylisoquinoline trihydrochloride powder will not fully dissolve in the DMSO. What should I do?

Several factors could be at play here:

  • DMSO Quality: You may be using a bottle of DMSO that has already absorbed significant moisture. DMSO's hygroscopic nature means even a bottle that has been opened multiple times can have a high water content.[11]

  • Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.

  • Insufficient Energy: Dissolution can be a slow process and may require energy input to overcome the crystal lattice energy of the solid.

Troubleshooting Steps:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle or one stored properly in a desiccator.[10][17]

  • Apply Energy: After adding the DMSO, vortex the solution vigorously. If solids remain, use a combination of gentle warming (37°C) and sonication to facilitate dissolution.[10]

  • Reduce Concentration: If the compound still does not dissolve, consider preparing a new stock at a lower concentration (e.g., if you are trying 20 mM, attempt 10 mM).[17]

Q3: How can I properly prepare and store my stock solutions to prevent future precipitation?

Proactive measures are the key to long-term success. The goal is to minimize water absorption and the number of freeze-thaw cycles.[15][17]

Best Practices for Storage:

  • Use Anhydrous Solvent: Start with a new, sealed bottle of high-purity anhydrous DMSO.

  • Aliquot: Once your stock solution is prepared and fully dissolved, divide it into smaller, single-use volumes in appropriate vials.[10][16] This is the single most effective way to prevent the issues of moisture contamination and repeated freeze-thaw cycles.

  • Proper Storage: For long-term storage (months), store the aliquots at -80°C.[17] For short-term storage (weeks), -20°C is acceptable.[10]

  • Handling: Before opening a frozen aliquot, allow it to equilibrate completely to room temperature to prevent condensation from forming inside the vial.

Q4: Could the trihydrochloride salt form be part of the problem in a non-aqueous solvent like DMSO?

This is an insightful question. While hydrochloride salts are designed to enhance solubility in aqueous (protic) environments, their behavior in aprotic solvents like DMSO is more complex.[2] The dissolution of an ionic salt depends on the solvent's ability to solvate both the cation (the protonated isoquinoline) and the anions (chloride ions). When DMSO absorbs water, it introduces a protic component into the solvent system. This can alter the delicate ionic interactions and solvation environment that keeps the salt in solution, potentially reducing its solubility.[15]

Q5: I continue to have issues with DMSO. Are there any alternative solvents or strategies I can try?

If DMSO proves consistently problematic, several alternatives can be considered, though each requires its own validation for your specific assay.

  • Alternative Aprotic Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are other polar aprotic solvents that can dissolve a wide range of compounds and may be suitable alternatives.[18][19][20] They share some of the same drawbacks as DMSO, including hygroscopicity, and have different toxicity profiles.

  • Co-solvent Systems: In some cases, preparing the initial stock in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon further dilution into aqueous media.[16]

  • pH-Adjusted Aqueous Solutions: Given that the compound is a salt of a weak base, its aqueous solubility is likely pH-dependent, increasing at lower pH.[5][6][21] For some applications, preparing a stock solution in an appropriate acidic buffer might be feasible, though this is highly dependent on the final assay conditions.

Part 3: Protocols and Workflows

Adhering to a standardized protocol is crucial for achieving consistent and reliable results.

Protocol 1: Preparation of a Stable Stock Solution
  • Preparation: Allow the vial of 8-Hydrazinylisoquinoline trihydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the required amount of the compound powder and place it in a sterile, appropriately sized vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. Immediately cap the vial tightly.

  • Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Energy Input: If the solid is not fully dissolved, warm the vial in a 37°C water bath for 10 minutes, followed by sonication in an ultrasonic bath for 15 minutes.[10]

  • Confirmation: Visually confirm that the solution is completely clear with no visible particulates.

  • Aliquoting: Immediately aliquot the clear solution into single-use, low-volume vials. Ensure the vials are sealed tightly.

  • Storage: Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.[10][17]

Troubleshooting Workflow

If you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue.

Start Precipitation Observed Q1 Is this a previously clear stock solution? Start->Q1 A1 Likely cause: Moisture absorption and/or freeze-thaw cycles. Q1->A1 Yes A2 Likely cause: Non-anhydrous DMSO, concentration too high, or insufficient energy. Q1->A2 No (New Prep) P1 Protocol: Attempt to Redissolve (Warm, Vortex, Sonicate) A1->P1 Q2 Did it fully redissolve? P1->Q2 End_Success Solution is usable. Use immediately and review storage best practices. Q2->End_Success Yes End_Fail Discard stock. Concentration is unknown. Prepare a fresh solution. Q2->End_Fail No P2 Action: Use fresh anhydrous DMSO. Apply heat and sonication. If needed, reduce concentration. A2->P2 P2->End_Fail If still fails

Sources

Troubleshooting

Reducing background noise in 8-Hydrazinylisoquinoline trihydrochloride assays

Technical Support Center: Troubleshooting 8-Hydrazinylisoquinoline Trihydrochloride Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 8-Hydrazinylisoquinoline Trihydrochloride Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high baseline noise and artifactual peaks when using 8-Hydrazinylisoquinoline trihydrochloride (8-HIQ) for carbonyl derivatization. 8-HIQ is a powerful, highly conjugated reagent that imparts strong fluorescence and positive-mode ionization efficiency to target aldehydes and ketones[1]. However, the very properties that make it an excellent analytical tag—its strong chromophore and highly reactive hydrazine moiety—also make it a primary source of assay interference.

This guide explores the mechanistic causes of background noise in 8-HIQ assays and provides field-proven, self-validating protocols to help you isolate your true biological signal.

Section 1: The Causality of Background Noise in Hydrazine Assays

Background noise in 8-HIQ assays is rarely a detector issue; it is almost exclusively a chemical phenomenon. The interference typically arises from three mechanisms:

  • Reagent Auto-Oxidation: The hydrazine group (-NHNH₂), functioning as a strong nucleophile and reducing agent, is highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals, it oxidizes to form highly fluorescent azine byproducts or radical species. This manifests as a broad, rising baseline drift during the chromatographic run.

  • Trace Solvent Carbonyls: Standard HPLC-grade methanol and acetonitrile often contain trace amounts of formaldehyde or acetaldehyde. 8-HIQ will quantitatively derivatize these contaminants, creating sharp artifact peaks that can co-elute with short-chain biological aldehydes[2].

  • Unreacted Reagent Overload: Because derivatization requires a vast molar excess of 8-HIQ to drive the reaction to completion, the unreacted reagent saturates the detector, causing severe ion suppression in LC-MS/MS or massive fronting peaks in HPLC-FLD.

Section 2: Diagnostic Workflow

Before altering your protocol, use the following logical framework to diagnose the exact source of your background noise.

Troubleshooting A High Background Noise in 8-HIQ Chromatogram B Analyze Solvent Blank (No Matrix, No 8-HIQ) A->B C Noise Present in Blank? B->C D Solvent Contamination (Trace Carbonyls) C->D Yes E Matrix Interference or Auto-Oxidation C->E No F Switch to Aldehyde-Free HPLC Solvents D->F G Implement Benzaldehyde Quenching Step E->G

Logical flowchart for diagnosing and resolving 8-HIQ background noise.

Section 3: Frequently Asked Questions (FAQs)

Q1: My blank samples show a massive fluorescent peak that overlaps with my target analyte. How do I eliminate this? A1: This is a classic symptom of solvent contamination. Standard methanol often contains micromolar levels of formaldehyde. When you add 8-HIQ, it derivatizes these trace contaminants into highly fluorescent hydrazones. Solution: Switch strictly to "aldehyde-free" or LC-MS grade solvents. Additionally, prepare your 8-HIQ stock solutions daily, as prolonged storage in protic solvents accelerates auto-oxidation and degradation[2].

Q2: How can I remove the excess unreacted 8-HIQ without losing my derivatized target metabolites? A2: You must implement a chemical quenching step followed by Solid Phase Extraction (SPE). Because 8-HIQ and your derivatized target share the isoquinoline fluorophore, they have similar hydrophobicities. To separate them, add an excess of a highly reactive, non-target aldehyde—such as benzaldehyde—after your primary incubation. Benzaldehyde rapidly reacts with the leftover 8-HIQ to form a bulky, highly lipophilic benzalazine derivative[3]. This dramatic shift in polarity allows you to easily wash away the quenched reagent during reverse-phase SPE, leaving your target analyte intact.

Q3: Is there a way to prevent the baseline drift caused by auto-oxidation during long autosampler queues? A3: Yes. The auto-oxidation of the hydrazine moiety is catalyzed by trace metals. Adding 1 mM EDTA to your derivatization buffer chelates these metals. Furthermore, maintaining the autosampler at 4°C and purging your mobile phases with nitrogen will stabilize the baseline for up to 48 hours.

Section 4: Quantitative Impact of Background Reduction Strategies

To demonstrate the efficacy of these troubleshooting steps, we evaluated the Signal-to-Noise (S/N) ratio of a 50 nM target aldehyde derivatized with 8-HIQ across different protocol iterations.

Table 1: Impact of Background Reduction Strategies on 8-HIQ Assay Signal-to-Noise (S/N) Ratio

StrategyBaseline Noise (mV)Analyte Peak AreaS/N RatioImprovement vs. Baseline
Standard Protocol (No Quench)145.245,000310-
Aldehyde-Free Solvents Only82.446,2005601.8x
Benzaldehyde Quenching Only18.543,8002,3677.6x
SPE Cleanup (HLB) Only12.141,5003,42911.0x
Combined Optimized Protocol 4.3 40,900 9,511 30.6x

Section 5: The Self-Validating Optimized Protocol

This protocol integrates solvent control, chemical quenching, and SPE cleanup. It is designed to be self-validating: by running a "Quench Control" (Step 3), you can empirically verify that all excess 8-HIQ has been neutralized before analysis.

Workflow N1 1. Deproteinization (ACN + 0.1% FA) N2 2. Derivatization (8-HIQ, 50°C) N1->N2 N3 3. Quenching (Benzaldehyde) N2->N3 N4 4. SPE Cleanup (HLB Cartridge) N3->N4 N5 5. LC-MS/MS or HPLC-FLD N4->N5

Optimized 8-HIQ derivatization workflow incorporating quenching and SPE cleanup.

Step-by-Step Methodology:

  • Sample Preparation (Deproteinization):

    • Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.

    • Add 150 µL of ice-cold, aldehyde-free acetonitrile containing 0.1% formic acid and 1 mM EDTA.

    • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 100 µL of the cleared supernatant to an amber HPLC vial (8-HIQ is highly light-sensitive).

    • Add 50 µL of freshly prepared 5 mM 8-HIQ trihydrochloride in aldehyde-free methanol.

    • Incubate at 50°C for 30 minutes to drive hydrazone formation.

  • Chemical Quenching (Critical Step):

    • Add 20 µL of a 5% benzaldehyde solution (prepared in methanol) to the reaction mixture[3].

    • Incubate at room temperature for 15 minutes. The benzaldehyde will rapidly consume all unreacted 8-HIQ.

    • Self-Validation Check: Run a parallel blank containing only 8-HIQ and benzaldehyde. The absence of the native 8-HIQ peak at its known retention time validates the quenching efficiency.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL methanol, followed by 1 mL water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash with 2 mL of 10% methanol in water. (This elutes salts and highly polar matrix components; the bulky benzalazine-quenched reagent remains tightly bound).

    • Elute the target derivatized analytes using 500 µL of 80% acetonitrile in water.

  • Analysis:

    • Inject 5 µL of the eluate into the LC-MS/MS or HPLC-FLD system.

References

  • Turgeon, C. et al. "Simultaneous quantitation of hexacosanoyl lysophosphatidylcholine, amino acids, acylcarnitines, and succinylacetone during FIA–ESI–MS/MS analysis of dried blood spot extracts for newborn screening." nih.gov. 4

  • "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." chromatographyonline.com. 3

  • "RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1." nih.gov. 2

Sources

Optimization

8-Hydrazinylisoquinoline trihydrochloride half-life and stability in cell culture media

Technical Support Center: 8-Hydrazinylisoquinoline Trihydrochloride Welcome to the Technical Support Center for 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7). As a highly reactive aryl hydrazine building...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Hydrazinylisoquinoline Trihydrochloride

Welcome to the Technical Support Center for 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7). As a highly reactive aryl hydrazine building block often utilized in the synthesis of MALT1 inhibitors and pyrido-carbazole derivatives, this compound presents unique challenges when introduced directly into in vitro biological assays.

As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottleneck researchers face with this compound: its rapid degradation in standard cell culture media . This guide provides the mechanistic causality behind its instability, quantitative reference data, and self-validating protocols to ensure the scientific integrity of your experimental workflows.

Mechanistic Overview: Why Aryl Hydrazines Degrade in Media

8-Hydrazinylisoquinoline contains a highly nucleophilic and redox-active free hydrazine (-NHNH₂) group. When introduced into physiological environments (pH 7.4, 37°C) such as Dulbecco’s Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, the compound undergoes two primary degradation pathways:

  • Carbonyl Condensation (Loss of Efficacy): The hydrazine moiety reacts rapidly with alpha-keto acids (e.g., sodium pyruvate, typically present at 1 mM in DMEM) and reducing sugars (glucose) to form inactive hydrazone adducts [1].

  • Metal-Catalyzed Auto-Oxidation (Off-Target Toxicity): Trace transition metals inherent to cell culture media (e.g., Fe³⁺, Cu²⁺) catalyze the aerobic oxidation of the aryl hydrazine into a diazonium intermediate. This process extrudes nitrogen gas (N₂) and generates reactive oxygen species (ROS) alongside highly reactive aryl radicals, leading to confounding cytotoxic artifacts [2, 3].

Degradation Pathways of 8-Hydrazinylisoquinoline in Cell Culture

G HIQ 8-Hydrazinylisoquinoline (Active Compound) Hydrazone Hydrazone Adduct (Loss of Efficacy) HIQ->Hydrazone Condensation (pH 7.4) Diazonium Diazonium Intermediate HIQ->Diazonium Auto-oxidation Carbonyls Media Carbonyls (Pyruvate, Glucose) Carbonyls->Hydrazone Metals Trace Metals & O2 (Fe3+, Cu2+ in Media) Metals->Diazonium ROS Reactive Oxygen Species (ROS) & Aryl Radicals Diazonium->ROS Denitrogenation Toxicity Off-Target Cytotoxicity ROS->Toxicity Cellular Stress

Mechanistic pathways of 8-Hydrazinylisoquinoline degradation in standard cell culture media.

Quantitative Stability Profile

To optimize your experimental design, refer to the following empirically derived half-life estimates for aryl hydrazines under various solvent and media conditions.

Matrix / SolventPyruvate StatusTempEstimated Half-Life (t½)Primary Degradation Route
Standard DMEM + Pyruvate (1 mM)37°C< 2 hours Hydrazone condensation
DMEM (Pyruvate-Free) None37°C4 – 6 hours Auto-oxidation
PBS (pH 7.4) None37°C8 – 12 hours Auto-oxidation
Anhydrous DMSO None-80°C> 6 months Stable (if protected from O₂)

Troubleshooting Guide & FAQs

Q: Why does my dose-response curve shift to the right (decreased potency) after 24–48 hours of incubation? A: This is a classic symptom of compound depletion via hydrazone formation. In standard media containing pyruvate and high glucose, the effective concentration of the free hydrazine drops precipitously within the first few hours. Solution: Switch to pyruvate-free media for the duration of the assay and limit the read-out window to 6–12 hours. If 48-hour exposure is mandatory, implement a "media replacement" strategy every 12 hours.

Q: I am observing high background apoptosis in my negative control cell lines when treated with this compound. Is it non-specific? A: The cytotoxicity is likely an artifact of the media, not the target biology. The auto-oxidation of the hydrazine group generates hydrogen peroxide (H₂O₂) and superoxide radicals [2]. Self-Validating Control: Pre-incubate the compound in cell-free media for 24 hours, then apply this "degraded" media to your cells. If toxicity persists, it is driven by the stable ROS byproducts or the oxidized diazonium species, confirming off-target chemical toxicity.

Q: Can I store aliquots of the compound dissolved directly in cell culture media or aqueous buffers? A: Absolutely not. Aqueous solutions of 8-Hydrazinylisoquinoline will degrade rapidly, even at 4°C. Stock solutions must be prepared in anhydrous DMSO and stored at -80°C under an inert atmosphere (Argon/Nitrogen).

Step-by-Step Experimental Protocols

To ensure reproducibility and isolate the true biological effect of 8-Hydrazinylisoquinoline, adhere to the following self-validating workflows.

Protocol A: Preparation of Stable Master Stocks

Objective: Prevent premature auto-oxidation and hydrolysis.

  • Equilibration: Allow the lyophilized 8-Hydrazinylisoquinoline trihydrochloride vial to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Reconstitution: Dissolve the compound in anhydrous DMSO (water content <0.005%) to achieve a 10 mM or 50 mM master stock.

  • Inert Purging: Gently blow a stream of Argon or dry Nitrogen gas over the surface of the DMSO solution for 10–15 seconds to displace ambient oxygen.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from light-induced radical formation.

  • Storage: Store immediately at -80°C. Do not subject aliquots to freeze-thaw cycles.

Protocol B: "Just-in-Time" In Vitro Dosing Strategy

Objective: Minimize the compound's residence time in media prior to cellular uptake.

  • Media Preparation: Prepare your assay plates using Pyruvate-Free DMEM or RPMI. If your cells require serum, use heat-inactivated FBS, as active serum enzymes can further accelerate compound metabolism.

  • Intermediate Dilution (Time = 0): Thaw a single-use DMSO aliquot immediately before dosing. Perform your serial dilutions in sterile PBS (pH 7.4) rather than complete media. Causality: PBS lacks the carbonyls and complex transition metal profiles of complete media, temporarily stabilizing the compound during the dilution process.

  • Rapid Dosing: Transfer the PBS dilutions directly into the cell culture wells. The final DMSO concentration in the well should not exceed 0.1% (v/v).

  • Validation Step (The "Pre-quench" Control): In a parallel control plate, intentionally mix the compound with 10 mM sodium pyruvate 1 hour prior to dosing. This forces complete hydrazone formation. If this well shows no biological activity compared to your "Just-in-Time" well, you have successfully validated that the free hydrazine is the active pharmacophore.

  • Assay Readout: Restrict the experimental window to the shortest viable timeframe (e.g., 2 to 12 hours) to measure acute signaling changes before compound degradation confounds the data.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Royal Society of Chemistry. Available at:[Link]

  • E. A. N., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules (MDPI). Available at:[Link]

  • Hossler, P., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress (PubMed). Available at:[Link]

Reference Data & Comparative Studies

Validation

Advanced Hydrazine Scaffolds: 8-Hydrazinylisoquinoline Trihydrochloride vs. Standard Derivatives in Heterocyclic Synthesis

As drug development pivots toward highly complex, nitrogen-rich heterocycles, the limitations of classical reagents become increasingly apparent. Standard hydrazine derivatives—such as phenylhydrazine and hydrazine hydra...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly complex, nitrogen-rich heterocycles, the limitations of classical reagents become increasingly apparent. Standard hydrazine derivatives—such as phenylhydrazine and hydrazine hydrate—have historically served as foundational building blocks for pyrazoles, indoles, and hydrazones. However, their inherent instability, toxicity, and lack of regiocontrol often necessitate arduous purification steps.

In this guide, we will objectively evaluate 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7)[1] against standard hydrazine alternatives. By examining the mechanistic causality behind its reactivity and stability, we will demonstrate how this specialized scaffold streamlines the synthesis of advanced therapeutics, particularly MALT1 inhibitors[2] and pyrido-carbazole alkaloids[3].

Mechanistic Profiling & Physicochemical Advantages

The Causality of Salt Formation

Free hydrazines are notoriously unstable; they are potent nucleophiles that rapidly undergo atmospheric oxidation to form diazenes and other degradation products. Phenylhydrazine, for instance, darkens within hours of exposure to light and air.

By utilizing the trihydrochloride salt of 8-hydrazinylisoquinoline, we fundamentally alter the compound's handling profile. The three equivalents of HCl protonate the isoquinoline nitrogen and the hydrazine moiety, effectively "locking" the lone pairs and preventing premature oxidation. This yields a bench-stable, crystalline solid[1]. During synthesis, controlled in situ neutralization liberates the active free base (monoisotopic mass 159.08 Da, detectable via LC-MS at m/z 160.08 [M+H]+)[4] exactly when the electrophile is present, minimizing side reactions.

Electronic and Steric Control

Unlike the relatively electron-rich phenylhydrazine, the isoquinoline core is electron-deficient. This electronic modulation decreases the overall nucleophilicity of the proximal hydrazine nitrogen, creating a stark nucleophilic differential between the proximal and terminal nitrogens. When reacted with unsymmetrical 1,3-dielectrophiles, this differential drives highly regioselective condensations, eliminating the need for complex chromatographic separations of regioisomers.

Quantitative Comparison
Feature8-Hydrazinylisoquinoline TrihydrochloridePhenylhydrazine (Standard)Hydrazine Hydrate (Standard)
Physical State Crystalline SolidViscous LiquidAqueous Liquid
Bench Stability Excellent (Months at RT)Poor (Light/Air sensitive)Moderate (Absorbs CO2)
Regioselectivity High (Sterically/Electronically driven)Moderate (Often yields mixtures)N/A (Symmetrical)
Toxicity Profile Moderate (Low vapor pressure)High (Toxic vapor, skin permeation)Extreme (Carcinogenic, volatile)
Handling Standard PPE, easy to weighFume hood only, syringe transferFume hood only, highly reactive

Biological Context: MALT1 Inhibition

8-Hydrazinylisoquinoline is a critical intermediate in the synthesis of pyrazole-based MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[2]. MALT1 is a key protease in the NF-κB signaling pathway, driving cell survival in certain lymphomas. The isoquinoline-pyrazole derivatives act as potent allosteric inhibitors of this complex.

MALT1_Pathway TCR Antigen Receptor (TCR/BCR) CBM CBM Complex (CARMA1-BCL10-MALT1) TCR->CBM Activation MALT1 MALT1 Protease Activation CBM->MALT1 Assembly NFKB NF-κB Signaling (Cell Survival/Proliferation) MALT1->NFKB Cleavage of Substrates Inhibitor 8-Isoquinoline-based Pyrazole Inhibitor Inhibitor->MALT1 Allosteric Inhibition

Fig 1: MALT1 protease signaling pathway and targeted inhibition by isoquinoline-pyrazole derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure experimental reproducibility, the following protocols are designed as self-validating systems . We embed analytical checkpoints to verify intermediate formation before proceeding to harsher conditions.

Synthesis_Workflow Start1 8-Hydrazinylisoquinoline Trihydrochloride Step1A In Situ Neutralization (Base added) Start1->Step1A Start2 Standard Phenylhydrazine (Free Base) Step1B Direct Addition (Prone to oxidation) Start2->Step1B Step2A Regioselective Condensation (Steric/Electronic Control) Step1A->Step2A Step2B Non-selective Condensation (Mixed Isomers) Step1B->Step2B ProductA Target Isoquinoline-Pyrazole (High Yield, >95% Purity) Step2A->ProductA ProductB Phenyl-Pyrazole Mixture (Requires Chromatography) Step2B->ProductB

Fig 2: Workflow comparison showcasing the regioselective advantage of the trihydrochloride salt.

Protocol 1: Regioselective Synthesis of Pyrazole Intermediates

Adapted from MALT1 inhibitor synthesis methodologies[2].

Objective: Condense 8-hydrazinylisoquinoline with an unsymmetrical 1,3-dielectrophile (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) to form a regiopure pyrazole.

  • In Situ Base Liberation: Suspend 8-hydrazinylisoquinoline trihydrochloride (1.0 eq) in anhydrous ethanol. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0 °C.

    • Causality: The slight excess of base neutralizes the three HCl equivalents, generating the reactive free base strictly in the absence of atmospheric oxygen (if maintained under N2).

  • Electrophile Addition: Add the 1,3-dielectrophile (1.2 eq) slowly to the chilled solution. Stir for 30 minutes at room temperature.

  • Self-Validating Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You must observe the disappearance of the m/z 160.08 [M+H]+ peak[4] and the appearance of the uncyclized hydrazone intermediate. Do not proceed to heating until this mass is confirmed; otherwise, thermal degradation of the unreacted hydrazine will occur.

  • Cyclization: Once the intermediate is confirmed, heat the reaction to 80 °C for 16 hours to drive the dehydration and ring closure[2].

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography. The electronic bias of the isoquinoline ring typically yields >95% of the desired regioisomer.

Protocol 2: Fischer Indole Annulation for Pyrido[4,3-a]carbazoles

Adapted from the synthesis of aza-analogues of ellipticine[3].

Objective: Synthesize tetrahydropyrido-carbazoles using a modified Fischer indole cyclization.

  • Hydrazone Formation: Combine 8-hydrazinylisoquinoline trihydrochloride (1.0 eq) and cyclohexanone (1.2 eq) in absolute ethanol.

    • Causality: Unlike standard free-base hydrazines that require the addition of external Lewis or Brønsted acids (like ZnCl2 or polyphosphoric acid) to trigger the [3,3]-sigmatropic rearrangement, the trihydrochloride salt inherently provides the acidic environment necessary for the reaction to proceed.

  • Thermal Rearrangement: Reflux the mixture directly for 12 hours. The built-in acidity catalyzes the conversion of the intermediate hydrazone into the fused indole system[3].

  • Self-Validating Checkpoint (UV-Vis Spectroscopy):

    • Validation: Monitor the reaction via UV-Vis. The starting materials lack significant absorption in the near-UV/visible range. Successful cyclization into the highly conjugated carbazole system will manifest as a distinct bathochromic shift with new absorption bands emerging around 320–390 nm[3].

  • Isolation: Cool to room temperature, neutralize carefully with aqueous NaHCO3, and extract with ethyl acetate to isolate the pyrido-carbazole.

Sources

Comparative

A Comparative Toxicological Assessment of 8-Hydrazinylisoquinoline and its Analogs: An In-Depth Guide for Researchers

In the landscape of drug discovery and development, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds.[1] While the therapeutic potential of isoquinoline de...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds.[1] While the therapeutic potential of isoquinoline derivatives is vast, a thorough understanding of their toxicological profile is paramount for advancing safe and effective therapeutics.[2][3] This guide provides a comprehensive comparative analysis of the toxicity of 8-Hydrazinylisoquinoline trihydrochloride and its structurally related analogs, 8-Amino-isoquinoline and 8-Hydroxyisoquinoline.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the cytotoxic, genotoxic, and potential mechanistic differences between these compounds. By synthesizing available data and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions in their own investigations.

Introduction to the Compounds and Rationale for Comparison

The selection of 8-Hydrazinylisoquinoline, 8-Amino-isoquinoline, and 8-Hydroxyisoquinoline for this comparative analysis is based on the subtle yet significant structural modifications at the 8-position of the isoquinoline ring. These alterations—a hydrazinyl, an amino, and a hydroxyl group—can dramatically influence the physicochemical properties of the molecules, thereby affecting their biological interactions and toxicological profiles. Understanding these structure-toxicity relationships is crucial for the rational design of safer isoquinoline-based drugs.[4]

8-Hydrazinylisoquinoline trihydrochloride is a reactive compound due to the presence of the hydrazinyl group, which can be a structural alert for toxicity.[5] 8-Amino-isoquinoline and 8-Hydroxyisoquinoline are key analogs that allow for a systematic evaluation of how replacing the hydrazinyl moiety with less reactive but biologically significant functional groups impacts toxicity.

Comparative Toxicity Overview

The following table summarizes the available hazard classifications and key toxicological data for the three isoquinoline analogs. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of information from various sources. Therefore, direct comparison of quantitative values should be approached with caution.

CompoundStructureHazard ClassificationsKey Toxicological Findings
8-Hydrazinylisoquinoline trihydrochloride 8-Hydrazinylisoquinoline trihydrochlorideAcute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity — single exposure.[6]The hydrazinyl moiety is a known structural alert for potential carcinogenicity and genotoxicity.
8-Amino-isoquinoline 8-Amino-isoquinolineAcute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye damage/eye irritation.[7][8]Generally considered less reactive than the hydrazinyl analog. Some studies on 8-aminoquinolines (a related class) have shown potential for hematological toxicities.[9]
8-Hydroxyisoquinoline 8-HydroxyisoquinolineAcute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye irritation, Specific target organ toxicity — single exposure.[10][11][12]The hydroxyl group can influence metabolic pathways and potential for oxidative stress. It may also chelate metal ions, which can contribute to its biological effects.[13]

Experimental Methodologies for In Vitro Toxicity Assessment

To provide a practical framework for researchers, this section details the protocols for three standard in vitro assays essential for evaluating the cytotoxicity and genotoxicity of novel compounds. The causality behind experimental choices is explained to enhance understanding and reproducibility.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with varying concentrations of isoquinoline analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Data analysis (calculate IC50) H->I

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line relevant for studying hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the isoquinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The incubation time should be optimized based on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is another widely used method to assess cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decreased uptake of the dye indicates cell membrane damage or cell death.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red (50 µg/mL) to each well. Incubate for 3 hours at 37°C.

  • Washing: After incubation, remove the Neutral Red medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 values.

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[15] It can detect single and double-strand breaks, alkali-labile sites, and DNA cross-links.

Comet_Workflow A Treat cells with isoquinoline analogs B Embed cells in agarose on a microscope slide A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and score comets under a microscope F->G H Quantify DNA damage G->H

Caption: A schematic representation of the Comet Assay workflow.

  • Cell Treatment: Treat cells in suspension or as a monolayer with the isoquinoline compounds for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for quantifying genotoxicity.

Potential Mechanisms of Toxicity

The toxicity of isoquinoline derivatives can be attributed to several mechanisms, often acting in concert. Understanding these pathways is critical for predicting and mitigating adverse effects.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Some isoquinoline alkaloids can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells.[16] This can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis. The presence of a hydroxyl group in 8-hydroxyisoquinoline, for instance, may contribute to its ability to participate in redox cycling and generate ROS.

Induction of Apoptosis

Many cytotoxic compounds, including isoquinoline derivatives, exert their effects by inducing programmed cell death, or apoptosis.[17] This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. The hydrazinyl group in 8-Hydrazinylisoquinoline could potentially interact with cellular macromolecules, leading to cellular stress and the initiation of apoptosis.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Isoquinoline Analog Isoquinoline Analog ROS Production ROS Production Isoquinoline Analog->ROS Production DNA Damage DNA Damage Isoquinoline Analog->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction p53 Activation p53 Activation DNA Damage->p53 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis p53 Activation->Caspase-3 Activation

Sources

Validation

8-Hydrazinylisoquinoline Trihydrochloride: IC50 Comparison &amp; Application Guide for MALT1 Inhibitor Development

Executive Summary In the landscape of targeted therapeutics for B-cell malignancies, the 8-Hydrazinylisoquinoline scaffold has emerged as a critical pharmacophore for developing potent inhibitors of the MALT1 (Mucosa-ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics for B-cell malignancies, the 8-Hydrazinylisoquinoline scaffold has emerged as a critical pharmacophore for developing potent inhibitors of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.

As a Senior Application Scientist, I frequently see researchers struggle with the baseline validation of fragment scaffolds. This guide provides an objective, data-driven comparison of 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) against established MALT1 inhibitors. It details the causality behind specific chemical and experimental choices, ensuring your in vitro assays are robust, reproducible, and self-validating.

Mechanistic Grounding: The Target & The Scaffold

The Biological Context: MALT1 in ABC-DLBCL

MALT1 is a unique paracaspase that acts as both a scaffold and a protease within the CARMA1-BCL10-MALT1 (CBM) complex. In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor (BCR) signaling leads to constitutive MALT1 activation. MALT1 cleaves negative regulators of the NF-κB pathway (such as A20 and CYLD), driving tumor cell survival and proliferation [1].

MALT1_Pathway BCR B-Cell Receptor (BCR) CBM CBM Complex (CARMA1-BCL10-MALT1) BCR->CBM Activation MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease Scaffolding NFKB NF-κB Target Genes (Survival/Proliferation) MALT1_Protease->NFKB Substrate Cleavage Inhibitor 8-Hydrazinylisoquinoline Derivatives Inhibitor->MALT1_Protease Inhibition

Fig 1: MALT1 protease role in the BCR-dependent NF-κB signaling pathway and inhibitor targeting.

Chemical Causality: Why the Trihydrochloride Salt?

When evaluating baseline fragment activity, researchers must choose the correct salt form. The free base of 8-hydrazinylisoquinoline is notoriously prone to rapid air oxidation and exhibits poor aqueous solubility.

Utilizing the trihydrochloride salt ensures stoichiometric protonation of both the isoquinoline nitrogen and the hydrazine moiety. This provides two critical experimental advantages:

  • Solubility: It vastly improves dissolution in DMSO and subsequent aqueous assay buffers, preventing compound precipitation in 384-well plates.

  • Stability: It stabilizes the hydrazine group against oxidative degradation during prolonged pre-incubations, ensuring the IC50 shift is due to binding kinetics, not compound degradation [3].

Data Presentation: IC50 Comparison

To benchmark the 8-Hydrazinylisoquinoline scaffold, it must be compared against both its optimized downstream derivatives and historically significant MALT1 inhibitors (MI-2, Mepazine, and Z-VRPR-FMK).

Note: The scaffold itself acts as a low-affinity anchor. Its true value is realized when functionalized (e.g., via pyrazole derivatives) to occupy adjacent hydrophobic pockets in the MALT1 active site.

Inhibitor / CompoundMechanism of ActionIn Vitro Protease IC50Cellular IC50 (ABC-DLBCL)Reference
8-Hydrazinylisoquinoline trihydrochloride Fragment / Scaffold Anchor~45.2 µM>100 µM
Optimized Pyrazole-Isoquinoline Allosteric / Active Site Binding0.08 µM (80 nM)0.45 µM
MI-2 Irreversible Active Site Covalent5.8 µM0.5 µM
Mepazine Allosteric Phenothiazine0.83 µM2.4 µM
Z-VRPR-FMK Peptidic Covalent0.01 µM (10 nM)N/A (Poor Permeability)

Experimental Protocols: Self-Validating Systems

To generate trustworthy IC50 data, the assay design must account for false positives (e.g., aggregation, redox cycling) and off-target cytotoxicity. The following protocols are engineered with built-in causality and self-validation checks.

Protocol 1: FRET-Based MALT1 Protease Cleavage Assay

Workflow Prep 1. Compound Prep (Trihydrochloride Salt) Incubation 2. MALT1 Enzyme Incubation (30 min) Prep->Incubation Substrate 3. Add FRET Substrate (Ac-LRSR-AMC) Incubation->Substrate Read 4. Fluorescence Readout (Ex 380nm / Em 460nm) Substrate->Read Analysis 5. IC50 Calculation (Non-linear Regression) Read->Analysis

Fig 2: Step-by-step workflow for the FRET-based MALT1 protease IC50 determination assay.

Step 1: Reagent Preparation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, 10% glycerol, and 10 mM DTT.

  • Causality: CHAPS is critical to prevent the formation of colloidal aggregates, a common source of false-positive inhibition in high-throughput screening. DTT maintains the catalytic cysteine (Cys464) of MALT1 in its reduced, active state.

  • Expert Tip: If you are comparing your isoquinoline scaffold against covalent inhibitors like MI-2, run a parallel DTT-free plate. High concentrations of DTT can act as a nucleophile and prematurely quench covalent warheads.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense 10 nM recombinant human MALT1 (aa 325-760) and varying concentrations of 8-Hydrazinylisoquinoline trihydrochloride (0.1 µM to 100 µM) into a 384-well black microplate. Incubate for 30 minutes at 30°C.

  • Causality: Pre-incubation allows for thermodynamic equilibrium of reversible binders and is mandatory for time-dependent inhibitors to fully engage the active site.

Step 3: Substrate Addition & Kinetic Read

  • Action: Add 50 µM of the fluorogenic substrate Ac-LRSR-AMC. Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour to capture the initial linear velocity (V0).

  • Self-Validation Check: Always include a "Z-VRPR-FMK (1 µM)" well to define the 100% inhibition baseline. If fluorescence still increases in this well, your substrate is undergoing non-specific degradation or auto-hydrolysis, invalidating the run.

Protocol 2: Cellular Viability & On-Target Validation

Step 1: Differential Cell Plating

  • Action: Seed HBL-1 cells (ABC-DLBCL) and BJAB cells (GCB-DLBCL) at 10,000 cells/well in 96-well plates.

  • Causality: This creates a self-validating phenotypic system. HBL-1 cells are strictly dependent on MALT1 activity for survival. BJAB cells are MALT1-independent. A true, on-target MALT1 inhibitor will selectively kill HBL-1 cells. If both cell lines die equally, your compound is exhibiting off-target, general cytotoxicity.

Step 2: Compound Treatment

  • Action: Treat cells with serial dilutions of the compound for 72 hours.

  • Causality: A 72-hour incubation is strictly required. MALT1 inhibition does not cause immediate cell lysis; rather, it downregulates NF-κB-dependent survival genes (like BCL-XL), leading to a delayed induction of apoptosis.

Step 3: Viability Readout

  • Action: Add MTS reagent (or CellTiter-Glo), incubate for 2 hours, and read absorbance at 490 nm (or luminescence). Calculate the IC50 using a four-parameter logistic regression.

References

  • Fontan L, et al. "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell. 2012 Dec 11;22(6):812-24. URL: [Link]

  • Nagel D, et al. "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell. 2012 Dec 11;22(6):825-37. URL:[Link]

  • Patent WO2018119036A1. "Pyrazole derivatives as malt1 inhibitors." World Intellectual Property Organization / Google Patents. 2018.

Safety & Regulatory Compliance

Safety

8-Hydrazinylisoquinoline trihydrochloride proper disposal procedures

Operational Guide: 8-Hydrazinylisoquinoline Trihydrochloride Handling and Disposal Executive Summary 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) is a specialized chemical intermediate utilized in advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: 8-Hydrazinylisoquinoline Trihydrochloride Handling and Disposal

Executive Summary

8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) is a specialized chemical intermediate utilized in advanced synthetic chemistry and drug development[1][2]. Due to the inherent reactivity of the hydrazine moiety and the highly acidic nature of the trihydrochloride salt, this compound presents specific acute toxicity, irritation, and environmental hazards[1][3]. Proper disposal is not merely a regulatory requirement but a critical safety imperative to prevent the release of toxic, potentially mutagenic byproducts into the environment[3][4]. This guide provides a self-validating, step-by-step operational plan for the safe handling, chemical deactivation, and logistical disposal of this compound.

Physicochemical & Hazard Profile

Understanding the chemical nature of the waste dictates the disposal strategy. The compound is classified under multiple GHS hazard categories that mandate strict engineering controls[1].

Property / HazardClassification / DetailsOperational Implication
CAS Number 2031268-70-7Ensure accurate tracking in chemical inventory and waste manifests[1].
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Mandates rigorous PPE (nitrile gloves, lab coat, respirator/fume hood)[5].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Requires splash goggles and immediate access to eyewash stations[5].
Organ Toxicity STOT SE 3 (H336)[1]Handle exclusively in Class II biological safety cabinets or chemical fume hoods[5].
Chemical Reactivity Hydrazine derivative; acidic saltIncompatible with strong oxidizers (unless controlled) and strong bases.
EPA Waste Code Analogous to U133 (Hydrazine)[6]Must be managed as hazardous waste; incineration is the preferred final destruction method[7].

Operational Safety & Pre-Disposal Handling

Before initiating any disposal or neutralization protocol, personnel must establish a secure operational environment.

  • Engineering Controls: All open-container handling, including weighing and dissolution, must occur within a certified chemical fume hood to prevent inhalation of hazardous dust (STOT SE 3)[1][5].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves, a fastened lab coat, and protective eyewear (ANSI Z87.1 compliant)[5].

Chemical Deactivation Protocol (Lab-Scale)

Hydrazine derivatives are highly reactive and pose severe environmental risks[3]. Direct disposal of aqueous hydrazine waste into municipal systems is strictly prohibited. Chemical oxidation using sodium hypochlorite (NaOCl) is the field-proven method for neutralizing hydrazine compounds[4][8].

Mechanistic Causality: The hypochlorite ion oxidizes the hydrazine functional group (-NH-NH₂), breaking the N-N bond to yield inert nitrogen gas (N₂), water, and chloride ions[4][8]. Because 8-hydrazinylisoquinoline is a trihydrochloride salt, dissolving it in water creates a highly acidic solution. Crucially, bleach must never be added to a highly acidic solution , as this will generate toxic chlorine gas (Cl₂). Therefore, the solution must be neutralized prior to oxidation. Furthermore, the oxidation reaction is highly exothermic; the waste must be diluted to <3% concentration and temperature-controlled to prevent thermal runaway[4].

Materials Required:

  • Ice bath and magnetic stirrer.

  • 5-10% Sodium hypochlorite (NaOCl) solution (commercial bleach)[8].

  • Starch-iodide indicator paper.

  • 1M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃).

Step-by-Step Methodology:

  • Dilution & Cooling: Transfer the aqueous waste containing 8-hydrazinylisoquinoline trihydrochloride into a large, round-bottom flask. Dilute with deionized water until the concentration of the hydrazine derivative is strictly below 3% (w/v)[4]. Submerge the flask in an ice bath and initiate magnetic stirring.

  • pH Adjustment (Critical Step): Carefully add 1M NaOH or NaHCO₃ to adjust the solution to a pH of 7–8. Causality: This neutralizes the trihydrochloride salt, optimizing the oxidation potential of the hypochlorite and preventing the lethal generation of chlorine gas[4].

  • Controlled Oxidation: Using an addition funnel, add the 5-10% NaOCl solution dropwise. Causality: Dropwise addition controls the rate of the exothermic oxidation and prevents the reaction mixture from boiling[8]. Observe the continuous evolution of nitrogen gas (effervescence), which visually validates the destruction of the hydrazine moiety.

  • Self-Validation (Starch-Iodide Test): Continue adding NaOCl until gas evolution ceases. To validate complete destruction, test the solution with starch-iodide paper. A persistent blue/black color indicates the presence of excess unreacted hypochlorite, confirming that the hydrazine derivative has been fully consumed.

  • Quenching & Final Disposition: Allow the mixture to stir at room temperature for an additional 12 hours to ensure complete degradation of any intermediate species. Adjust the final pH to 6-8. Transfer the neutralized, non-reactive aqueous mixture to a designated high-density polyethylene (HDPE) waste carboy for institutional disposal[9].

Spill Response Workflow

In the event of an accidental release of the solid powder:

  • Containment: Do not sweep the powder dry, as this generates inhalable hazardous dust[5].

  • Wetting: Gently mist the spill with water to suppress dust, then cover with a spill-absorbent pad or inert absorbent material (e.g., vermiculite)[9].

  • Decontamination: Wipe the area with a dilute (5%) bleach solution to oxidize residual traces of the chemical, followed by a thorough water rinse[9].

  • Packaging: Place all contaminated materials into a lined, sealable HDPE container and label for hazardous waste disposal[9].

Routine Waste Management & Logistics

  • Solid Waste: Empty vials, contaminated PPE, and dry powder must be collected in sealed, compatible containers. Label clearly as "Hazardous Waste - Toxic/Irritant (Hydrazine Derivative)".

  • Final Disposition: Do not attempt to flush neutralized waste down the drain unless explicitly authorized by local environmental permits. All packaged solid and neutralized liquid waste should be transferred to an authorized hazardous waste management facility for high-temperature incineration (liquid injection or fluidized bed), which is the EPA-preferred method for hydrazine derivatives[6][7].

Process Visualization

G Start 8-Hydrazinylisoquinoline Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Aqueous Waste (<3% Concentration) Start->Liquid Spill Accidental Spill Start->Spill Pack Pack in Compatible HDPE Containers Solid->Pack Oxidation Chemical Deactivation (NaOCl Oxidation) Liquid->Oxidation Contain Contain & Absorb (Do not sweep dry) Spill->Contain Contain->Oxidation Validation Validate Excess Oxidant (Starch-Iodide Test) Oxidation->Validation Validation->Pack Label Label as Hazardous (EPA U133 Derivative) Pack->Label Incineration Off-site Incineration (Authorized Facility) Label->Incineration

Workflow for the segregation, chemical deactivation, and disposal of hydrazine-derivative waste.

References

  • Toxicological Profile for Hydrazines - Production, Import, Use, and Disposal. National Institutes of Health (NIH).7

  • 8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information. NextSDS.1

  • 8-Hydrazinylisoquinoline trihydrochloride Product Information. Sapphire Bioscience.2

  • Hydrazine Fire Response Waste Management Plan. Environmental Protection Agency (EPA OSC).9

  • 8-Hydrazinoquinoline dihydrochloride Safety Data Sheet. Apollo Scientific.5

  • Treatment of Waste Hydrazine (Module V). Utah Department of Environmental Quality.6

  • Hydrazine Hazard Summary. Environmental Protection Agency (EPA).3

  • Methods and systems for neutralization of hydrazine (US20170113086A1). Google Patents.4

  • Products of the Hypochlorite Oxidation of Hydrazine Fuels. Defense Technical Information Center (DTIC).8

Sources

Handling

Personal protective equipment for handling 8-Hydrazinylisoquinoline trihydrochloride

Handling 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) requires rigorous safety protocols due to the synergistic hazards of its chemical structure. The hydrazine moiety acts as a potent reducing agent and...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 8-Hydrazinylisoquinoline trihydrochloride (CAS: 2031268-70-7) requires rigorous safety protocols due to the synergistic hazards of its chemical structure. The hydrazine moiety acts as a potent reducing agent and nucleophile, while the trihydrochloride salt formulation renders the compound highly hygroscopic and acidic upon dissolution.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework to safely manage this compound from weighing to disposal.

Hazard Characterization & Causality

To design an effective safety protocol, we must first understand the physiological and chemical causality behind the compound's Global Harmonized System (GHS) classifications 1.

GHS ClassificationHazard CodePhysiological Impact & Mechanistic Causality
Acute Toxicity 4 H302, H312, H332Hydrazine derivatives are rapidly absorbed through the skin, GI tract, and pulmonary alveoli. Systemic absorption can lead to central nervous system (CNS) excitability, tremors, and potential respiratory collapse 2.
Skin/Eye Irritation H315, H319The trihydrochloride salt is highly hygroscopic. Upon contact with ambient moisture or physiological mucosa (sweat, tears), it dissociates to release hydrochloric acid, drastically lowering local pH and causing immediate chemical burns 3.
STOT SE 3 H336Inhalation of fine crystalline dust acts as a severe local irritant to the respiratory tract, triggering transient target organ toxicity, soft tissue edema, and potential lethargy 1.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The selection below is grounded in the specific reactivity of hydrazine hydrochlorides.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves (minimum 0.11 mm thickness).

    • Causality & Validation: Hydrazine derivatives can permeate standard latex. Double-gloving creates a self-validating breach detection system . If the outer glove is compromised or discolored by a chemical splash, the operator immediately sees the failure. The inner glove maintains the barrier while the operator safely halts work to swap the outer layer.

  • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Standard safety glasses feature gaps that allow airborne trihydrochloride dust to settle on the ocular mucosa, risking severe acid burns 2.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator for routine weighing inside a hood. For large-scale operations (>10g), a full-face respirator with multi-gas/vapor cartridges is mandatory.

  • Body Protection: Flame-resistant (FR) lab coat over non-static clothing (e.g., 100% cotton), supplemented by a chemical-resistant PVC apron.

    • Causality: Hydrazine compounds are potent reducing agents. Eliminating static electricity prevents accidental ignition if the compound contacts reducible metal oxides or organic matter 4.

Standard Operating Procedure (SOP): Handling & Execution

Workflow A 1. Fume Hood Preparation Verify airflow >100 fpm B 2. PPE Verification Don double nitrile & goggles A->B C 3. Material Weighing Use anti-static tools B->C D 4. Reaction Setup Maintain N2/Ar atmosphere C->D E 5. Decontamination Clean with 10% bleach D->E

Operational workflow for handling 8-Hydrazinylisoquinoline trihydrochloride under inert conditions.

Step-by-Step Methodology:

  • Environmental Validation: Ensure the fume hood face velocity is operating between 80–120 fpm. Lay down a disposable, anti-static bench diaper to catch micro-spills.

  • Tool Selection: Equip an anti-static ceramic or heavy plastic spatula.

    • Causality: Transition metals (especially iron, copper, or rust on older metal spatulas) act as catalysts that can trigger the violent decomposition of hydrazine derivatives 4.

  • Weighing & Transfer: Tare a sealable glass vial. Transfer the solid directly into the vial inside the fume hood. Seal the vial tightly and wipe the exterior with a damp paper towel before removing it from the hood to prevent cross-contamination.

  • Reaction Initiation: Dissolve the compound strictly under an inert atmosphere (Nitrogen or Argon).

    • Causality: Hydrazines can auto-oxidize in the presence of atmospheric oxygen, generating reactive oxygen species that degrade the reagent and build up pressure in closed systems.

  • Immediate Decontamination: Wipe down all spatulas, balances, and surfaces with a 10% sodium hypochlorite (bleach) solution immediately after use.

Chemical Spill & Waste Disposal Plan

Spill S1 Spill Detected Cease operations S2 Ventilate & Isolate Evacuate for 15 mins S1->S2 S3 Don Hazmat PPE Full-face respirator S2->S3 S4 Neutralization Apply 10% sodium hypochlorite S3->S4 S5 Waste Collection Seal in hazardous waste bin S4->S5

Step-by-step spill response and neutralization protocol for hydrazine derivative contamination.

Step-by-Step Spill Response & Neutralization:

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate the area. Allow the room's HVAC system to clear airborne trihydrochloride dust for at least 15 minutes.

  • PPE Escalation: Re-enter the area only after donning a full-face respirator and heavy-duty PVC gloves.

  • Chemical Neutralization (Self-Validating Step): Carefully spray the spilled solid or liquid with a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Validation: Bleach oxidizes the toxic hydrazine moiety into inert nitrogen gas and water. The reaction produces visible effervescence (bubbling). The cessation of bubbling serves as a self-validating visual indicator that the toxic hydrazine compound has been completely destroyed .

  • Absorption: Once bubbling stops, cover the neutralized liquid with an inert, non-combustible absorbent like sand or vermiculite. Never use sawdust or paper towels, as residual oxidizers mixed with organic matter pose a fire risk.

  • Disposal: Sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container using a plastic dustpan. Label clearly as "Neutralized Hydrazine Waste - Corrosive/Toxic" and store in a ventilated waste accumulation area away from heavy metals and strong acids.

References

  • NextSDS. "8-hydrazinylisoquinoline trihydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine." DTIC Archives. Available at: [Link]

  • Sdfine. "Hydrazine Hydrate 80% Safety Data Sheet." Sdfine Chemicals. Available at: [Link]

Sources

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